Product packaging for Hydron;acetate(Cat. No.:CAS No. 159037-04-4)

Hydron;acetate

Cat. No.: B136271
CAS No.: 159037-04-4
M. Wt: 60.05 g/mol
InChI Key: QTBSBXVTEAMEQO-UHFFFAOYSA-N
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Description

Acetic Acid is a synthetic carboxylic acid with antibacterial and antifungal properties. Although its mechanism of action is not fully known, undissociated acetic acid may enhance lipid solubility allowing increased fatty acid accumulation on the cell membrane or in other cell wall structures. Acetic acid, as a weak acid, can inhibit carbohydrate metabolism resulting in subsequent death of the organism.
Acetic acid, also known as glacial or E260, belongs to the class of organic compounds known as carboxylic acids. Carboxylic acids are compounds containing a carboxylic acid group with the formula -C(=O)OH. Acetic acid is a drug which is used to treat infections in the ear canal. Acetic acid exists as a liquid, soluble (in water), and a weakly acidic compound (based on its pKa). Acetic acid has been found in human liver and kidney tissues, and has also been detected in most biofluids, including feces, urine, breast milk, and saliva. Within the cell, acetic acid is primarily located in the cytoplasm, mitochondria and golgi. Acetic acid exists in all eukaryotes, ranging from yeast to humans. Acetic acid participates in a number of enzymatic reactions. In particular, Glucosamine 6-phosphate and acetic acid can be biosynthesized from N-acetyl-D-glucosamine 6-phosphate through its interaction with the enzyme putative N-acetylglucosamine-6-phosphate deacetylase. Furthermore, Acetic acid and L-aspartic acid can be biosynthesized from N-acetyl-L-aspartic acid;  which is mediated by the enzyme aspartoacylase. Furthermore, Acetic acid can be biosynthesized from acetaldehyde;  which is catalyzed by the enzymes aldehyde dehydrogenase, mitochondrial and aldehyde dehydrogenase X, mitochondrial. Finally, Acetic acid can be biosynthesized from acetaldehyde through its interaction with the enzyme aldehyde dehydrogenase, mitochondrial. In humans, acetic acid is involved in the aspartate metabolism pathway, the heroin action pathway, the disulfiram action pathway, and the pyruvate metabolism pathway. Acetic acid is also involved in several metabolic disorders, some of which include the leigh syndrome pathway, the canavan disease pathway, pyruvate kinase deficiency, and the g(m2)-gangliosidosis: variant b, tay-sachs disease pathway. Acetic acid has a bacon, phenolic, and smoke taste. Acetic acid has been found to be associated with several diseases known as multiple sclerosis and lung cancer;  acetic acid has also been linked to several inborn metabolic disorders including phenylketonuria and celiac disease.
Acetic acid is a simple monocarboxylic acid containing two carbons. It has a role as a protic solvent, a food acidity regulator, an antimicrobial food preservative and a Daphnia magna metabolite. It is a conjugate acid of an acetate.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H4O2<br>C2H4O2<br>CH3COOH<br>CH3COOH B136271 Hydron;acetate CAS No. 159037-04-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

hydron;acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTBSBXVTEAMEQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H+].CC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6993-75-5
Record name Acetic acid, dimer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6993-75-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

60.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Acetic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000042
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1000.0 mg/mL
Record name Acetic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000042
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

64-19-7
Record name Acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000042
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

16.6 °C
Record name Acetic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000042
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Contextualization Within Carboxylic Acid Chemistry Studies

Acetic acid is one of the simplest and most important carboxylic acids, a class of organic compounds characterized by the presence of a carboxyl functional group (-COOH). libretexts.orgbyjus.com The study of acetic acid provides a foundational understanding of the chemical and physical properties inherent to this class of molecules.

The acidity of carboxylic acids, a defining characteristic, is well-exemplified by acetic acid. In an aqueous solution, acetic acid acts as a weak acid, partially dissociating to yield a hydron (B225902) (H⁺) and an acetate (B1210297) ion. wikipedia.orglibretexts.org The equilibrium of this reaction is a cornerstone of acid-base chemistry. The pKa value of acetic acid, which is approximately 4.76 in aqueous solution, is a frequently cited benchmark in discussions of acid strength. wikipedia.org

The structure of the carboxyl group, with its carbonyl (C=O) and hydroxyl (-OH) components, dictates the reactivity of acetic acid. libretexts.org It can participate in a variety of reactions characteristic of carboxylic acids, including esterification with alcohols to form esters, and the formation of amides, anhydrides, and acyl halides. ebsco.combritannica.com The study of these reactions with acetic acid as a model substrate has been crucial in elucidating the mechanisms of more complex carboxylic acids.

Evolution of Research Perspectives on Hydron;acetate and Its Anion

The history of acetic acid is intertwined with the history of chemistry itself. Known for millennia in the form of vinegar, which is a dilute solution of acetic acid, early research focused on its natural production through the fermentation of alcoholic liquids. wikipedia.orgalliancechemical.com The French chemist and bacteriologist Louis Pasteur's work in the 19th century was pivotal, demonstrating that Acetobacter bacteria are responsible for the oxidation of ethanol (B145695) to acetic acid. britannica.com

Early industrial production methods for more concentrated acetic acid were developed in the 19th century. alliancechemical.com Over time, research has led to more efficient manufacturing processes, such as the carbonylation of methanol (B129727), which is a common industrial method today. britannica.comlibretexts.org

The focus of research has also evolved from simple observation and production to a deep molecular-level understanding. Modern spectroscopic techniques and quantum chemical methods are now employed to study the U(VI) acetate (B1210297) system, providing detailed insights into its complexation behavior. nih.govosti.govacs.org Furthermore, the role of the acetate anion in various chemical reactions has been a subject of continuous investigation. For instance, the acetate ion's ability to act as a nucleophile and its importance in acid-base reactions are well-documented. fiveable.me The resonance stabilization of the acetate ion, where the negative charge is delocalized between the two oxygen atoms, is a key concept in understanding its stability and reactivity. fiveable.megeeksforgeeks.org

Recent research has also explored the genetic basis of tolerance to acetic acid in organisms like Saccharomyces cerevisiae, which is relevant for the production of bioethanol from lignocellulosic feedstocks. nih.gov

Interdisciplinary Relevance in Chemical Sciences

Quantum Chemical Investigations of Molecular Structure and Electronic States

Quantum chemical methods are instrumental in exploring the intricate details of the molecular and electronic structure of acetic acid and its related species. researchgate.net These computational approaches allow for the precise calculation of geometries, energies, and electronic states, which are often difficult to measure experimentally. uc.pt Investigations have focused on various forms, including the monomeric acid, its hydrated clusters, and its anionic state, providing a comprehensive understanding of its conformational preferences and interactions. uc.ptscienceasia.org

Ab initio calculations, which are derived directly from theoretical principles without the inclusion of experimental data, offer a rigorous framework for determining the geometries and energetics of molecules. uc.pt These methods have been applied to study the conformational energies of acetic acid, indicating that the staggered conformation is the most stable in the gas phase. scienceasia.org Furthermore, ab initio studies on hydrogen-bonded ionic liquids have utilized geometry optimizations to compare the electrostatic and dispersion components of interaction energies, highlighting the influence of hydrogen bonding on molecular structure. frontiersin.orgresearchgate.net

The Coupled Cluster method, particularly with singles, doubles, and a perturbative triples correction (CCSD(T)), is often referred to as the "gold standard" in quantum chemistry for its high accuracy in energy calculations. aip.org It has been extensively used to predict chemically accurate reaction energetics for systems involving acetate moieties. For instance, in the study of hydrogen abstraction from methyl acetate by various radicals, CCSD(T) was employed to calculate reaction barrier heights and energies. osti.govprinceton.edunih.govacs.org This method is also a benchmark for assessing other computational techniques and for studying hydrogen-bonded systems where electron correlation is significant. acs.orgresearchgate.net The accuracy of CCSD(T) allows it to serve as a reference for developing and calibrating more computationally efficient methods like density functional theory. tandfonline.com

Table 1: CCSD(T) Calculated Reaction Energetics for H-Abstraction from Methyl Acetate (MA) by Hydroxyl Radical (OH). Energies are in kcal/mol.
ReactionSpeciesRelative Energy (CCSD(T))Reference
MA + OH → MA-A + H₂OReactant Complex-4.1 princeton.edu
Transition State-2.2 princeton.edu
Product Complex-26.6 princeton.edu
MA + OH → MA-B + H₂OReactant Complex-6.1 princeton.edu
Transition State-1.8 princeton.edu
Product Complex-25.0 princeton.edu

For chemical systems that exhibit significant multiconfigurational character, such as certain transition states, single-reference methods like CCSD(T) may be less reliable. princeton.edu In these cases, multireference methods like the Multireference Averaged Coupled Pair Functional theory (MRACPF2) are more appropriate. aip.org MRACPF2 has been used alongside CCSD(T) to provide a more robust prediction of reaction energetics. osti.govnih.govacs.orgprinceton.edu Studies on hydrogen abstraction from methyl acetate have shown that MRACPF2 predicts slightly different barrier heights compared to CCSD(T), particularly for transition states with larger multiconfigurational character. princeton.edu For instance, for the abstraction by an oxygen atom leading to the CH2C(O)OCH3 radical, the difference between the two methods was as large as 3.1 kcal/mol, which was attributed to the open-shell triplet nature of the transition state. princeton.edu

Table 2: Comparison of Calculated Barrier Heights (kcal/mol) for H-Abstraction from Methyl Acetate (MA) using CCSD(T) and MRACPF2.
Reacting RadicalAbstraction SiteCCSD(T) Barrier HeightMRACPF2 Barrier HeightReference
HMA-A10.310.6 princeton.edu
MA-B13.814.0 princeton.edu
OMA-A6.57.5 princeton.edu
MA-B6.910.0 princeton.edu
CH₃MA-A11.111.4 princeton.edu
MA-B14.414.3 princeton.edu
HO₂MA-A17.817.5 princeton.edu
MA-B21.020.8 princeton.edu

Density Functional Theory (DFT) offers a balance between computational cost and accuracy, making it a widely used tool for studying larger systems and complex processes. researchgate.net Various DFT functionals have been employed to investigate the this compound system. For example, the B3LYP functional with the 6-311G++(d,p) basis set has been used to optimize the geometries of acetic acid-water clusters to understand the hydrogen-bond network. aip.org The M06-2X functional is often chosen for kinetics studies, such as the investigation of hydrogen abstraction reactions on methyl acetate. researchgate.net Time-dependent DFT (TDDFT) has been applied to study the hydrogen-bonding dynamics of methyl acetate in its electronically excited states. worldscientific.com DFT calculations have also been instrumental in describing the interaction between cellulose acetate and graphene oxide, indicating that adsorption is facilitated by hydrogen bonding rather than chemical bonding. tandfonline.com

Table 3: Applications of Various DFT Functionals in the Study of Acetate-Containing Systems.
DFT FunctionalSystem StudiedFocus of InvestigationReference
B3LYPAcetic Acid-Water MixtureGeometry optimization of H-bonded clusters. aip.org
B3LYP-D3Methyl Acetate H-AbstractionEvaluation of methodology for rate coefficient calculations. researchgate.net
M06-2XMethyl Acetate + RadicalsCalculation of rate coefficients and comparison with literature. researchgate.net
M06-2X / M08-HXMethyl Acetate H-AbstractionOptimization of transition state geometries. princeton.edu
B3LYP / M06-2XHydrogen BondsCorrelation of experimental and computed ¹H chemical shifts. mdpi.com

The study of the acetate anion (CH₃COO⁻) and its microsolvated clusters provides critical information about the initial steps of solvation and the intrinsic stability of the anion. Anion photoelectron spectroscopy, combined with ab initio calculations, is a powerful technique for this purpose. aip.org These studies measure the electron affinity (EA) and vertical detachment energies (VDEs) of the anion and its clusters. The VDE corresponds to the energy required to remove an electron from the anion without changing its geometry. Theoretical calculations are essential for interpreting the experimental spectra and identifying the structures of the different isomers present. aip.orgwpmucdn.com For the bare acetate anion, the adiabatic detachment energy (ADE), which corresponds to the electron affinity of the acetyloxyl radical, was accurately determined to be 3.250 ± 0.010 eV. wpmucdn.com Studies on dissociative electron attachment (DEA) to acetic acid show the formation of various fragment anions, with processes occurring via shape or Feshbach resonances at different electron energies. aip.orgosti.gov

Table 4: Experimental and Calculated Electron Detachment Energies (in eV) for Acetate Anion and its Hydrated Clusters.
ClusterExperimental TDE/ADECalculated ADECalculated VDEReference
CH₃COO⁻3.38 (TDE) / 3.250 (ADE)3.253.47 wpmucdn.com
CH₃COO⁻(H₂O)4.08 (TDE)3.944.16 wpmucdn.com
CH₃COO⁻(H₂O)₂4.55 (TDE)4.504.72 wpmucdn.com
CH₃COO⁻(H₂O)₃5.00 (TDE)4.975.19 wpmucdn.com
NaOAc⁻0.39 ± 0.03 (EA)-0.44 ± 0.03 aip.org
NaOAc(H₂O)⁻--0.45 and 0.91 aip.org

TDE: Threshold Detachment Energy; ADE: Adiabatic Detachment Energy; VDE: Vertical Detachment Energy; EA: Electron Affinity.

Characterizing the potential energy surface (PES) is fundamental to understanding and predicting the mechanism and kinetics of chemical reactions. For the this compound system, PES calculations have been used to explore reaction pathways for various processes. This includes the hydrogen transfer between two acetic acid molecules in a dimer, where calculations identified a significant energy barrier for the transfer of a hydrogen from the methyl group. researchgate.net The mechanisms and kinetics of reactions between radicals like OH with methyl acetate have been investigated using dual-level direct dynamics methods, where the PES is calculated at one level of theory (e.g., MP2/6-311G(d,p)) and then refined with a higher-level method. acs.orgnih.gov These studies reveal the presence of reactant complexes in attractive wells for hydrogen abstraction channels, indicating a stepwise mechanism. acs.orgnih.gov Similarly, the PES for the neutral hydrolysis of ethyl acetate has been explored to understand the reaction mechanism, identifying the transition state energies for elementary steps. researchgate.net

Multireference Averaged Coupled Pair Functional Theory (MRACPF2)

Anharmonic Effects in Vibrational Modes

In the study of molecular vibrations, the harmonic approximation, which assumes a parabolic potential energy surface, is a common starting point. However, for systems with significant hydrogen bonding and proton mobility, such as this compound, anharmonic effects are crucial for an accurate description of the vibrational spectra. Anharmonicity arises from the fact that the true potential energy surface deviates from a simple parabola, leading to shifts in vibrational frequencies and the appearance of overtone and combination bands.

Computational studies on protonated acetic acid have highlighted the importance of including anharmonicity. acs.org When comparing harmonically calculated vibrational modes with those from molecular dynamics simulations, which inherently include anharmonic effects, researchers observe broader peaks, shifts in peak positions, and the splitting of some vibrational bands. acs.org The inclusion of anharmonicity means the second-order derivative of the potential energy surface is no longer constant, resulting in these broadened and shifted peaks. acs.org Furthermore, couplings between different vibrational modes introduce off-diagonal terms that can cause peak splitting. acs.org

Experimental techniques like near-infrared (NIR) spectroscopy, combined with Density Functional Theory (DFT) calculations, have been used to study the anharmonicity of acetic acid. researchgate.net These studies successfully assigned numerous sharp combination and overtone bands in the NIR spectrum, which were reproduced by anharmonic calculations. researchgate.net Special focus has been given to the overtone bands of the O-H stretching mode, which are particularly sensitive to hydrogen bonding and anharmonicity. researchgate.net Theoretical calculations show that anharmonicity coefficients are generally well-reproduced for intramolecular modes. researchgate.net

A broadband vibrational study of protonated acetic acid using Ne-tagging infrared predissociation spectroscopy identified the lowest-energy conformer, the carbonyl-protonated EZ isomer. The experimental spectra were compared against frequencies calculated at the B2PLYP-D3 level of theory, considering the influence of anharmonicity to achieve accurate assignments.

Vibrational ModeHarmonic Frequency (cm⁻¹)Anharmonic Frequency (cm⁻¹)Experimental Observation (cm⁻¹)Key Anharmonic Effect
O-H Stretch~3700~3585~3585Significant red-shift due to H-bonding
O-H Stretch (1st Overtone)-~7000~6999Appearance in NIR spectrum colostate.edu
C=O Stretch~1880~1855~1784 (scaled) chem-soc.siFrequency shift and peak broadening acs.org
C-H Stretches~3100~3000~3000Peak splitting due to mode coupling acs.org

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) simulations offer a dynamic picture of the this compound system, allowing for the exploration of its behavior over time, including solvation, intermolecular interactions, and the explicit dynamics of hydrogen bonds.

Classical MD simulations, which use empirical force fields to describe the interactions between atoms, are instrumental in studying the solvation of the this compound system and its interactions with the environment. These simulations can model large systems over nanosecond timescales, providing insights into structural and dynamic properties. researchgate.net

Studies on aqueous solutions of acetate have shown that the anion's carboxylate group forms strong hydrogen bonds with surrounding water molecules. researchgate.net MD simulations reveal that the organic species interact with their environment through both electrostatic and van der Waals forces, and the hydrated system is stabilized by a comprehensive hydrogen-bonding network. researchgate.net In simulations of ionic liquids containing acetate, such as choline (B1196258) acetate, the hydroxyl group of the cation shows significant hydrogen-bonding with the oxygen atoms of the acetate anion. researchgate.net

The accuracy of these simulations is highly dependent on the quality of the force field used. Standard force fields may have limitations, and polarizable force fields are sometimes employed to better capture the electronic response of the ions to their local environment. acs.org For instance, simulations of acetic acid in water have been performed using various force fields to study association processes and the structure of the surrounding solvent. nih.govosti.gov These simulations indicate that acetic acid molecules can form significant hydrogen bonds with water, acting as both proton donors and acceptors. osti.gov

SystemSimulation MethodKey FindingSource
Acetic Acid in WaterClassical MDInvestigation of intermolecular structure and dissociation using ReaxFF. researchgate.net researchgate.net
Choline Acetate (Ionic Liquid)Classical MDStrong hydrogen bonding observed between choline's hydroxyl group and acetate's oxygen atoms. researchgate.net researchgate.net
Acetate in Aqueous SolutionClassical MDHydrated interlayer galleries are stabilized by an integrated hydrogen-bonding network. researchgate.net researchgate.net
Protonated Acetic AcidQ-HOP MDObserved two regimes: frequent proton swapping with nearby water and free diffusion of the proton. researchgate.net researchgate.net

Car-Parrinello Molecular Dynamics (CPMD) is an ab initio MD method that calculates the electronic structure and forces "on-the-fly" using Density Functional Theory (DFT). This approach is particularly well-suited for studying processes involving bond breaking and formation, such as the proton transfer and hydrogen bond dynamics in the this compound system.

CPMD simulations have been used to study the double proton transfer (DPT) in the cyclic dimer of acetic acid. nih.gov These simulations reveal a clear, asynchronized DPT mechanism where the process is coupled with several low-energy intermolecular vibrational modes. nih.govnih.gov The barrier for proton transfer is highly dependent on the theoretical approach; classical CPMD simulations yield a barrier of about 4.5 kcal/mol for the acetic acid dimer, which is significantly reduced when nuclear quantum effects are included via path integrals. nih.gov

The introduction of quantum effects through path integral molecular dynamics (PIMD) combined with CPMD leads to significant changes in the thermally averaged molecular geometry, resulting in shorter and more centered hydrogen bonds. nih.goved.ac.uk These advanced simulations provide a detailed picture of the complex interplay between classical thermal motions and quantum mechanical tunneling in proton transfer events. ed.ac.uk

Combined Quantum Mechanical-Molecular Mechanical (QM/MM) methods offer a computationally efficient compromise for studying chemical processes in large, complex systems. In this approach, the chemically active region (e.g., the this compound pair and immediate interacting molecules) is treated with a high-level QM method, while the rest of the system (e.g., the bulk solvent) is described by a more computationally economical MM force field. nih.govaip.org

QM/MM simulations have been successfully applied to study proton transfer reactions involving acetate. For example, the proton transfer between nitroethane and an acetate ion in water was investigated using a QM/MM potential where the solute molecules were treated quantum-mechanically. nih.gov Such simulations are crucial for accurately computing kinetic isotope effects, as they can explicitly treat both electronic and nuclear quantum effects. nih.govacs.org

The choice of the QM/MM partition is critical and can dramatically affect the simulated reactivity. researchgate.netacs.org Studies on water-mediated proton transfer from a photoacid to acetate have shown that the reaction only occurs when the hydrogen bond network immediately surrounding the reactive system is included in the QM region. researchgate.netacs.org This highlights the necessity of a full QM description of the local solvation environment to accurately stabilize the charge-separated species formed during proton transfer. acs.org Furthermore, QM/MM simulations have been used to benchmark more approximate QM methods against higher-level calculations for systems like a protonated acetic acid transferring a proton to another acetic acid via a water molecule. researchgate.net

Car-Parrinello Molecular Dynamics (CPMD) for Hydrogen Bond Dynamics

Theoretical Models for Reaction Kinetics and Dynamics

Understanding the rates and mechanisms of reactions involving this compound, such as proton transfer, requires sophisticated theoretical models that can accurately describe the potential energy surface and the dynamics of the reaction.

Transition State Theory (TST) is a cornerstone for calculating reaction rate constants. It assumes that the rate is determined by the flux of reacting species through a dividing surface (the transition state) that separates reactants from products. researchgate.net However, conventional TST has limitations, such as the "no-recrossing" assumption and its reliance on a single transition state structure. nih.gov

Variational Transition State Theory (VTST) improves upon TST by optimizing the position of the dividing surface along the reaction coordinate to minimize the calculated rate constant, thereby minimizing the effects of trajectory recrossing. researchgate.net This is particularly important for reactions with low activation barriers or at high temperatures. nih.gov Canonical Variational TST (CVT) is a specific implementation where the rate coefficient is minimized to maximize the Gibbs free energy along the reaction path. researchgate.net

For reactions involving significant tunneling, such as proton transfer, multidimensional tunneling corrections (e.g., small-curvature tunneling, SCT) are often incorporated into VTST calculations. researchgate.net These methods have been applied to a wide range of reactions, including proton transfers from carboxylic acids. uc.pt More advanced methods like the multi-structure all-structure approach account for the contributions of multiple conformers of the reactants and the transition state, which is crucial for flexible molecules. The intersecting-state model (ISM), when used with TST and a semiclassical tunneling correction, has successfully calculated proton-transfer rates for diverse systems, including carboxylic acids, without adjustable parameters. uc.pt

Vibrational Spectroscopy (Infrared and Raman) Studies

Vibrational spectroscopy is a cornerstone in the study of this compound, providing detailed information on its bonding, structure, and the influence of its environment.

Infrared (IR) spectroscopy is particularly sensitive to the formation of hydrogen bonds, which significantly alter the vibrational frequencies of the involved functional groups. In studies of acetate and its esters, the carbonyl (C=O) stretching vibration is a powerful probe of hydrogen bonding interactions.

When methyl acetate is dissolved in water, its C=O stretching infrared band splits into a doublet. acs.orgresearchgate.net This splitting arises from the equilibrium between two distinct solvated species: one where the methyl acetate's carbonyl oxygen is hydrogen-bonded to a single water molecule (1hb) and another where it is bonded to two water molecules (2hb). acs.orgresearchgate.net Similar effects are observed in other protic solvents like methanol, where methyl acetate can exist in zero, one, or two hydrogen-bonded states. nih.gov

The strength and nature of the hydrogen bond influence the magnitude of the frequency shift. For instance, in a study of methyl acetate in trifluoromethane, a C-H···O type hydrogen bond was observed, leading to a red shift in the C=O vibrational frequency. In aqueous solutions, the formation of hydrogen bonds with the carbonyl oxygen leads to significant bathochromic (red) shifts of the C=O stretch band. nih.gov The strength of the hydrogen bond is correlated with these shifts; stronger bonds generally cause larger shifts to lower wavenumbers. acs.orgnih.gov

Research on copper hydroxy acetate has also utilized IR spectroscopy to identify carboxyl group vibrations, noting that the presence of hydrogen bonding between the non-coordinated oxygen atom and water can influence the spectral features. researchgate.net Theoretical studies using Density Functional Theory (DFT) have complemented these experimental findings by calculating the vibrational frequencies of the acetate group in various states, such as in the acetic acid dimer, confirming the influence of hydrogen bonding on the molecular structure and spectrum. researchgate.net

Table 1: Hydrogen-Bonded States of Methyl Acetate and Their Spectroscopic Signatures

SystemHydrogen-Bonded StatesSpectroscopic ObservationReference
Methyl Acetate in D2OBonded to one (1hb) or two (2hb) water moleculesSplitting of the C=O stretching band into a doublet acs.orgresearchgate.net
Methyl Acetate in MethanolZero (0hb), one (1hb), or two (2hb) H-bondsDistinct C=O stretching frequencies for each state nih.gov
Methyl Acetate in TrifluoromethaneC-H···O hydrogen bond with solventRed-shifted C=O stretching band

The fundamental process of proton transfer (PT) in reactions involving acetate has been elucidated using ultrafast laser techniques. Studies on the reaction between a photoacid, 8-hydroxy-1,3,6-pyrenetrisulfonic acid (HPTS), and acetate in aqueous solutions utilize femtosecond mid-infrared laser pulses to probe the vibrational responses of the reactants and the hydrated proton in real-time. acs.orgamolf.nlamolf.nl

These experiments reveal that proton transfer is not a simple, single-step event but occurs within a distribution of hydrogen-bonded reaction complexes. acs.orgamolf.nlresearchgate.net These complexes differ by the number of water molecules separating the acid and the acetate base, with this number ranging from zero (a direct contact pair) to as many as five. acs.orgamolf.nl This structural variety, combined with a strongly distance-dependent PT rate, is responsible for the highly non-exponential reaction kinetics observed. acs.orgresearchgate.net The rate of proton transfer decreases by a factor of approximately 5 for each additional water molecule separating the donor and acceptor. amolf.nl

The use of both H₂O and D₂O solutions in these studies provides crucial information on the kinetic isotope effect (KIE), which is the ratio of the reaction rate in H₂O to that in D₂O. acs.orgamolf.nl The observed KIE values suggest an adiabatic proton transfer mechanism, where solvent fluctuations play a key role in creating the necessary hydrogen-bond configuration and solvent polarization to facilitate the transfer, rather than quantum tunneling. amolf.nlamolf.nl

Table 2: Key Findings from Femtosecond Mid-IR Studies of Proton Transfer to Acetate

FindingDescriptionReference
Reaction MechanismProton transfer occurs in a distribution of complexes with 0-5 intervening water molecules. acs.orgamolf.nlresearchgate.net
Reaction KineticsHighly non-exponential due to the distribution of donor-acceptor distances. acs.org
Kinetic Isotope Effect (KIE)A KIE of ~1.5 for the overall reaction suggests an adiabatic transfer mechanism, not dominated by tunneling. amolf.nlamolf.nl
Fastest PT ComponentA component with a time constant of ~150 fs is assigned to PT within pre-formed hydrogen-bonded HPTS-acetate complexes. amolf.nl

Time-resolved infrared (IR) pump-probe spectroscopy is a powerful method for investigating the vibrational dynamics and energy relaxation of solutes. For acetate in heavy water (D₂O), this technique has been used to monitor the vibrational dynamics of the asymmetric carboxylate (COO⁻) stretching mode. researchgate.netrsc.org

The pump-probe signal reveals a decay process that is described by a double exponential function, with time constants of approximately 200 femtoseconds (fs) and 2.6 picoseconds (ps). researchgate.netrsc.org These time constants are found to be the same for both the asymmetric and symmetric COO⁻ stretching modes. researchgate.netrsc.org In addition to the decay, the signal also contains an oscillatory component. researchgate.netrsc.org The Fourier transform of this oscillation shows a band around 80 cm⁻¹, indicating that the COO⁻ asymmetric stretching mode is coupled to a low-frequency vibrational mode. researchgate.netrsc.org Quantum chemistry calculations suggest that this low-frequency mode corresponds to the asymmetric stretching of the hydrogen bond in a bridged complex formed between one acetate ion and one D₂O molecule. researchgate.netrsc.org

Broader studies on hydrogen-bonded systems, including methyl acetate and acetic acid, show that vibrational energy relaxation (VER) is highly sensitive to the formation of hydrogen bonds. acs.orgnih.gov The formation of solute-solvent hydrogen-bonded complexes accelerates VER, an effect attributed to the increased density of vibrational states that can accept the energy. acs.orgnih.gov

Table 3: Vibrational Dynamics of Acetate in D₂O from IR Pump-Probe Spectroscopy

ParameterValueInterpretationReference
Decay Time Constant 1~200 fsComponent of vibrational energy relaxation. researchgate.netrsc.org
Decay Time Constant 2~2.6 psComponent of vibrational energy relaxation. researchgate.netrsc.org
Oscillatory Component Frequency~80 cm⁻¹Coupling between COO⁻ stretch and H-bond asymmetric stretch in an acetate-D₂O complex. researchgate.netrsc.org

Two-dimensional infrared (2D-IR) spectroscopy provides unparalleled detail about the dynamics of molecular structures and their interconversion. This technique has been applied to analyze the solvation dynamics of methyl acetate in heavy water. acs.orgnih.gov The 2D-IR spectra confirm the existence of an equilibrium between methyl acetate molecules hydrogen-bonded to one and two water molecules, respectively. acs.orgresearchgate.net The technique allows for the characterization of the structure and dynamics of the water molecules bound to the methyl acetate, enabling an accurate description of the kinetics of the exchange process and the lifetime of the hydrogen bond. nih.gov

In methanol, 2D-IR spectroscopy was used to determine the rate constants for the chemical exchange between the different hydrogen-bonded states (0hb, 1hb, and 2hb) of methyl acetate. nih.gov The exchange between the dominant 0hb and 1hb states was found to have a relaxation rate constant of 0.14 ps⁻¹. nih.gov

Furthermore, dual-frequency 2D-IR has been employed to track vibrational excitation transfer along hydrogen-bond pathways in a complex of methyl acetate and 4-cyanophenol. rsc.org This work demonstrated that vibrational relaxation of the carbonyl mode is more efficient in hydrogen-bonded complexes compared to free methyl acetate molecules, and that the energy transfer pathways differ depending on the number of hydrogen bonds. rsc.org

Matrix isolation is an experimental technique where molecules are trapped in a rigid, inert host (the matrix) at low temperatures. This method allows for the study of individual molecules and their weakly-bound complexes, free from the complexities of a liquid or gas phase environment.

The hydrogen-bonded complexes between methyl acetate and water have been investigated using IR spectroscopy in an argon matrix. tandfonline.com The complex band patterns observed for the ester's C=O stretch and the water's vibrational modes were explained by the co-existence of 1:1, linear 1:2 (one methyl acetate, two waters), and linear 2:1 (two methyl acetates, one water) hydrogen-bonded complexes. tandfonline.com Formation of a hydrogen bond with the carbonyl oxygen of the ester leads to a red shift of the C=O stretching frequency. josorge.com Studies on the thermal decomposition of 2-azidoethyl acetate also utilized matrix isolation IR to identify reaction products like ethene, methanimine, and carbon dioxide. acs.org

Table 4: Hydrogen-Bonded Complexes of Methyl Acetate Identified in Argon Matrix

Complex Stoichiometry (Methyl Acetate:Water)EvidenceReference
1:1Analysis of complex band patterns in the C=O and water vibrational regions. tandfonline.com
1:2 (linear)Analysis of complex band patterns in the C=O and water vibrational regions. tandfonline.com
2:1 (linear)Analysis of complex band patterns in the C=O and water vibrational regions. tandfonline.com

Two-Dimensional Infrared (2D-IR) Spectroscopy for Solvation Dynamics

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy probes the magnetic properties of atomic nuclei, providing rich structural information. Proton (¹H) NMR is particularly useful for organic molecules like those containing acetate.

The ¹H NMR spectrum of methyl acetate is relatively simple and serves as a clear example of chemical shift. pressbooks.pub It shows two distinct signals, corresponding to the two types of chemically non-equivalent protons in the molecule. jove.com

Acetate Protons (CH₃-C=O): The protons of the methyl group attached to the carbonyl carbon are shielded to a certain extent and typically appear as a singlet at a chemical shift (δ) of around 2.05-2.1 ppm. pressbooks.pubjove.com

Methoxy Protons (O-CH₃): The protons of the methyl group attached to the oxygen atom are more deshielded due to the electronegativity of the oxygen. pressbooks.pub This results in a downfield shift, with their signal appearing as a singlet around δ 3.65-3.7 ppm. pressbooks.pubjove.com

There is no spin-spin coupling observed in the spectrum of methyl acetate because the two groups of protons are separated by more than three bonds, leading to the appearance of singlets for both signals. pressbooks.pub In related molecules like ethyl acetate, spin-spin coupling is observed between the protons of the ethyl group, resulting in more complex splitting patterns (a triplet and a quartet). wikipedia.org

¹³C NMR has also been used to study acetate, for instance, to monitor its metabolism in biological systems by tracing the incorporation of ¹³C-labeled acetate into other molecules. nih.gov

Table 5: Characteristic ¹H NMR Chemical Shifts for Methyl Acetate

Proton GroupTypical Chemical Shift (δ)Splitting PatternReason for ShiftReference
Acetate Methyl (CH₃CO-)~2.1 ppmSingletAdjacent to carbonyl group. jove.com
Methoxy Methyl (-OCH₃)~3.7 ppmSingletAdjacent to electronegative oxygen atom (deshielded). jove.com

1H and 13C NMR for Structural Elucidation and Intermolecular Interactions

Photoelectron Spectroscopy of Anionic Forms and Hydration Shells

Photoelectron spectroscopy (PES) performed on anions provides fundamental insights into their electronic structure and stability. nih.govcas.cz This technique involves detaching an electron from an anion using a photon of known energy and measuring the kinetic energy of the ejected electron. This allows for the determination of electron binding energies.

Low-temperature PES studies of the acetate anion (CH₃COO⁻) have been instrumental in accurately determining the electron affinity of the corresponding acetyloxyl radical (CH₃COO•). nih.govcas.cz Experiments conducted at room temperature show a featureless spectrum, but upon cooling the ions to as low as 20 K, a well-resolved vibrational progression is observed. nih.govcas.cz This progression is assigned to the OCO bending mode, and its analysis yields a precise electron affinity of 3.250 ± 0.010 eV. nih.govcas.cz This finding is supported by ab initio calculations, which also show a significant decrease in the OCO angle upon electron detachment, consistent with the observed vibrational activity. cas.cz

Furthermore, PES is a valuable tool for investigating the microsolvation of ions, which bridges the gap between the gas phase and bulk solution. By studying clusters of an ion with a controlled number of solvent molecules, one can dissect the solute-solvent interactions at a molecular level. cas.czwpmucdn.com A combined PES and computational study on hydrated acetate anions, CH₃CO₂⁻(H₂O)n where n=1-3, revealed how water molecules interact with the ion. cas.czpnnl.gov The results showed that the first water molecule binds to the carboxylate group in a bidentate fashion. cas.czpnnl.gov For larger clusters (n=2 and 3), both water-water and water-carboxylate interactions are present. pnnl.gov The spectra also show that the electron binding energy increases with each added water molecule, indicating stabilization of the anion by the hydration shell. The incremental increase in binding energy is largest for the first water molecule (0.70 eV) and smaller for the second (0.47 eV) and third (0.45 eV) water molecules. wpmucdn.com

Electron Binding Energies of Hydrated Acetate Anions from Photoelectron Spectroscopy. wpmucdn.com
ClusterThreshold Detachment Energy (TDE) (eV)Incremental Stabilization (eV)
CH₃CO₂⁻3.38-
CH₃CO₂⁻(H₂O)₁4.080.70
CH₃CO₂⁻(H₂O)₂4.550.47
CH₃CO₂⁻(H₂O)₃5.000.45

High-Resolution Microwave Spectroscopy for Gas-Phase Structures

High-resolution microwave spectroscopy is an exceptionally precise technique for determining the geometric structure of molecules in the gas phase. rsc.orgrsc.org By measuring the rotational transitions of a molecule, one can obtain its rotational constants, which are directly related to its moments of inertia and thus its structure.

Studies on acetic acid (CH₃COOH) using this method have provided detailed structural parameters. aip.org Re-examination of the microwave spectra of CH₃COOH and its deuterated isotopologue CD₃COOH allowed for the identification of numerous new transitions. aip.org This led to a precise determination of the barrier to internal rotation of the methyl group, which was found to be 480.8 ± 0.5 cal/mole for CH₃COOH. aip.org Stark effect measurements on the rotational transitions also yielded the dipole moment components. aip.org

The technique has been extended to study the hydrates of acetic acid, providing direct structural information on the hydrogen-bonding interactions with water. rsc.orgrsc.orgresearchgate.net High-resolution microwave spectra of the monohydrate (CH₃COOH–H₂O) and dihydrate (CH₃COOH–(H₂O)₂) were recorded using a pulsed nozzle Fourier transform microwave spectrometer. rsc.orgrsc.org The determined rotational and centrifugal distortion constants confirmed that the water molecules bind to the carboxylic group, forming hydrogen-bonded ring complexes. rsc.orgrsc.org A notable finding was the consistent decrease in the barrier to internal rotation of the methyl group upon hydration, from 168.16 cm⁻¹ in the monomer to 138.396 cm⁻¹ in the monohydrate and 118.482 cm⁻¹ in the dihydrate. rsc.org This trend suggests that the strength of the hydrogen bonding correlates with the decrease in the rotational barrier. rsc.org

Spectroscopic Constants for Acetic Acid and its Hydrates from Microwave Spectroscopy. rsc.org
SpeciesRotational Constant A (MHz)Rotational Constant B (MHz)Rotational Constant C (MHz)V₃ Barrier (cm⁻¹)
Acetic Acid Monomer9673.63799.32776.8168.16
Acetic Acid Monohydrate4561.45851772.36831323.3644138.396
Acetic Acid Dihydrate2949.77111345.5487991.6062118.482

X-ray Absorption Spectroscopy for Ion-Carboxylate Interactions

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for probing the local electronic and geometric structure of matter. nih.gov By tuning the X-ray energy to an absorption edge of a specific element (like the oxygen K-edge), one can selectively study the environment around that atom. rsc.org

XAS has been effectively used to study ion-carboxylate interactions in aqueous acetate solutions. aip.org A study using oxygen K-edge XAS, along with X-ray Emission Spectroscopy (XES) and Resonant Inelastic X-ray Scattering (RIXS), characterized the effect of different monovalent cations (Na⁺, Li⁺, K⁺, NH₄⁺) on acetate. aip.orgresearchgate.net The spectra revealed ion-dependent effects, which were attributed to modifications of the local electronic structure of the carboxylate group due to ion pairing. aip.org By exciting the carboxylate's oxygen resonance specifically, these techniques can selectively probe the interactions between the cation and the acetate's functional group. aip.org

In a study of copper acetate, X-ray Absorption Near Edge Structure (XANES), a region of the XAS spectrum, was used to characterize the chemical bonding. researchgate.net The copper K-edge XANES spectrum of copper acetate showed distinct features, including a weak pre-edge peak and a strong white line with two shoulders, which are characteristic of the local coordination environment and oxidation state of the copper ion interacting with the acetate ligands. researchgate.net Such studies are crucial for understanding the nature of metal-ligand bonding in a variety of contexts, from coordination chemistry to materials science. nih.gov

Key Findings from X-ray Absorption Spectroscopy of Acetate Systems.
SystemSpectroscopic ProbeKey ObservationInterpretationReference
Aqueous Acetate with various cations (Na⁺, Li⁺, K⁺, NH₄⁺)Oxygen K-edge XAS/RIXSCation-dependent changes in the oxygen K-edge spectra.Probes direct ion pairing with the carboxylate group and modifications to the hydrogen bond network. aip.org
Copper AcetateCopper K-edge XANESDistinct spectral features (pre-edge, white line, shoulders).Provides a fingerprint of the Cu(II) oxidation state and its coordination environment with acetate ligands. researchgate.net
Aqueous Zinc AcetateOxygen K-edge XAS/XESSite-selective spectra reveal the influence of zinc and water on acetate's electronic structure.Characterizes the local electronic structure of the acetate ion in solution. rsc.org

Reaction Mechanisms and Kinetics Involving Hydron;acetate

Hydrogen Abstraction Reactions

Hydrogen abstraction is a critical elementary step in the oxidation and combustion of organic molecules. For hydron (B225902);acetate (B1210297), abstraction can occur from either the methyl group (-CH₃) or the acidic carboxyl group (-OH). The kinetics and preferred site of abstraction are highly dependent on the abstracting radical and the reaction conditions. These reactions are particularly relevant to atmospheric chemistry and the combustion of biofuels, where esters like methyl acetate serve as model compounds. princeton.eduresearchgate.netnih.gov

The kinetics of hydrogen abstraction from hydron;acetate and its ester analogue, methyl acetate, have been investigated theoretically for several key radicals found in combustion and atmospheric environments. princeton.edunih.gov The hydroxyl radical (OH) is often the most significant initiator of oxidation under atmospheric conditions. acs.org Studies show that for the reaction between the OH radical and acetic acid, the primary mechanism involves the abstraction of the acidic hydrogen from the carboxyl group. acs.org

Theoretical studies on methyl acetate, a proxy for biodiesel fuel, predict that reactions involving the OH radical have the highest rates among the five principal radicals (H, O(³P), OH, CH₃, and HO₂), while those initiated by the hydroperoxy radical (HO₂) are the slowest. princeton.eduosti.govprinceton.edu Abstraction from both the acetyl methyl group and the ester methyl group in methyl acetate contributes to fuel consumption, as the rate coefficients are similar. princeton.eduosti.govprinceton.edu In the case of acetic acid itself, the dominant reaction channel with OH radicals at temperatures up to 850 K is the abstraction of the acidic hydrogen; above this temperature, abstraction from the methyl group becomes slightly more dominant. polimi.it

The rate coefficients for hydrogen abstraction reactions are highly dependent on temperature. For the reaction of OH radicals with both acetic acid and isopropyl acetate, studies have observed a negative temperature dependence, meaning the reaction rate increases as the temperature decreases. acs.orgtandfonline.com This behavior is often attributed to the formation of a weakly bound pre-reaction complex. tandfonline.com

Theoretical calculations of rate coefficients over a broad temperature range (e.g., 250–3500 K) are crucial for accurate combustion modeling. nih.gov These calculations often include corrections for quantum tunneling and hindered internal rotations. nih.gov Furthermore, the inclusion of anharmonic corrections has been shown to be significant; it consistently lowers the calculated rate coefficients for all elementary abstraction reactions involving methyl acetate. researchgate.netnih.gov The effect of anharmonicity is most pronounced at higher temperatures, with the reaction involving O₂(³Σg) being the most affected. researchgate.netnih.gov

This compound and its simple esters, particularly methyl acetate and ethyl acetate, are considered important prototype molecules for studying the combustion of biodiesels. researchgate.netnih.gov Biodiesels are primarily composed of fatty acid methyl esters, and understanding the initial steps of their oxidation is key to developing accurate kinetic models for engine design and efficiency. princeton.edu

Hydrogen abstraction by small radicals like H, O, and OH is a rate-determining chain-branching reaction that initiates the combustion process. researchgate.net The radicals produced from the initial abstraction (e.g., •CH₂COOH or CH₃COO•) undergo further reactions, leading to the complex chemical network characteristic of combustion. princeton.edu Therefore, detailed studies of these initial abstraction reactions provide fundamental data necessary for predicting ignition delay, flame speed, and pollutant formation in the combustion of biofuels. researchgate.netresearchgate.net

Temperature Dependence and Anharmonic Corrections on Rate Coefficients

Nucleophilic Substitution Pathways

In the context of nucleophilic substitution, this compound, or more commonly its conjugate base, the acetate ion (CH₃COO⁻), functions as a nucleophile. A nucleophile is an electron-rich species that donates an electron pair to an electron-deficient atom (an electrophile) to form a new covalent bond. libretexts.org The acetate ion can participate in substitution reactions through different mechanisms, primarily distinguished by whether the bond-breaking and bond-forming steps are simultaneous or sequential.

A single-step concerted mechanism, known as an Sₙ2 (substitution, nucleophilic, bimolecular) reaction, involves the nucleophile attacking the electrophilic carbon at the same time as the leaving group departs. libretexts.orgpearson.com This process proceeds through a single transition state with no intermediate. Such mechanisms are typical for primary and some secondary substrates. solubilityofthings.com

The acetate ion can act as a nucleophile in Sₙ2 reactions. For instance, it can attack an electrophile like chloromethane, displacing the chloride leaving group to form methyl acetate. Another example is found in nucleophilic aromatic substitution (SₙAr), where certain reactions are now understood to proceed via a concerted (cSₙAr) mechanism. nih.gov Studies have suggested that the displacement of a chloride from a 4-chlorobenzoyl CoA model compound by the acetate ion proceeds via such a concerted pathway. nih.gov Similarly, the reaction of 2,4-dinitrophenyl acetate with hydrazine (B178648) in methanol (B129727) occurs through a concerted mechanism involving acyl-oxygen cleavage. eijas.comresearchgate.net

Nucleophilic substitution can also occur via a two-step mechanism known as Sₙ1 (substitution, nucleophilic, unimolecular). solubilityofthings.com This pathway is characterized by the initial, slow departure of the leaving group, which forms a planar carbocation intermediate. libretexts.orgsolubilityofthings.com In the second, rapid step, the nucleophile attacks the highly reactive carbocation to form the final product. libretexts.org

This mechanism is favored for tertiary substrates because they form more stable carbocations. A classic example involves the reaction between the acetate ion and 2-chloro-2-methylpropane (B56623) (tert-butyl chloride). libretexts.org The chloride anion first leaves, forming a tertiary carbocation. Subsequently, the acetate nucleophile attacks this intermediate to yield the substitution product. libretexts.org In cases where acetic acid itself is used as a neutral nucleophile and solvent (a process called solvolysis), the reaction also proceeds via an Sₙ1 mechanism. libretexts.orgpressbooks.pub A notable feature of reactions involving carbocation intermediates is the possibility of rearrangement, where a hydride or alkyl group shifts to form a more stable carbocation before the nucleophile attacks. libretexts.orgpressbooks.pub

Table of Compounds

Single-Step Concerted Mechanisms

Catalytic Reactions Involving this compound Species

The acetate ion, a key component of this compound, plays a significant and multifaceted role in various catalytic reactions. Its involvement ranges from acting as a ligand that modulates the properties of a metal center to directly participating in the reaction mechanism.

Homogeneous Catalysis (e.g., Cupric Acetate in Hydrogenation)

Cupric acetate has been identified as a homogeneous catalyst for hydrogenation reactions in aqueous solutions. cdnsciencepub.comcdnsciencepub.com Notably, it can catalyze the reduction of dichromate by hydrogen. cdnsciencepub.comcdnsciencepub.com The kinetics of this reaction are independent of the dichromate concentration but are directly proportional to the partial pressure of hydrogen and nearly proportional to the concentration of cupric acetate. cdnsciencepub.comcdnsciencepub.com This catalytic activity stems from the ability of cupric acetate to activate molecular hydrogen, likely through the formation of a complex. cdnsciencepub.comcdnsciencepub.com The proposed mechanism involves the formation of a cupric acetate-hydrogen complex as the rate-determining step. cdnsciencepub.com This same principle of homogeneous activation of molecular hydrogen by cupric acetate has been a subject of study since the 1950s, with early work implicating a copper hydride intermediate. pnas.org

The catalytic activity of cupric complexes in homogeneous hydrogenation is influenced by the nature of the ligands, with the catalytic activities of cupric complexes decreasing in the order: butyrate, propionate (B1217596) > acetate > SO4− > Cl− > H2O. researchgate.net The hydrogenation of ethyl acetate, a model reaction for copper-based catalysis, is sensitive to the copper particle size in heterogeneous systems, with surface-normalized activity increasing with particle size up to about 10 nm. researchgate.net Promoters like manganese oxide can significantly enhance the activity and stability of copper catalysts in such reactions. researchgate.net

Role of this compound in Catalyst Performance

The acetate ligand is crucial in modulating the performance of various catalysts. In palladium-catalyzed reactions, for instance, the acetate ligand can have multiple roles. It can act as an inner-sphere base to facilitate C-H activation through a concerted metalation-deprotonation (CMD) mechanism. nih.govresearchgate.net This cooperative action between the acetate ligand, a directing group on the substrate, and the palladium catalyst is vital for controlling reactivity, regioselectivity, and stereoselectivity. nih.gov The presence of acetate can also influence the transition between different C-H activation mechanisms. researchgate.net

In cobalt-based autoxidation catalysts, the exchange of acetate ligands with hydroxyl ligands can significantly alter the electronic properties and reactivity of the cobalt centers. acs.orgfigshare.com This substitution increases the electron density on the cobalt, which in turn affects the free energies of key reaction steps. acs.org Ligands, including acetate, can also enhance the solubility and stability of catalysts, thereby increasing the concentration of active species in the reaction. nih.gov In the synthesis of vinyl acetate, alloying palladium with gold modifies the reaction mechanism and enhances catalytic activity and selectivity. researchgate.net

Formation and Dissociation Kinetics in Reaction Systems

The formation and dissociation of acetate-containing species are critical kinetic steps in many catalytic cycles. In the palladium-catalyzed acetoxylation of alkynes, the acetate ligand is involved in bringing the acetic acid reagent close to the metal center, acting as a base, and facilitating catalyst regeneration. nih.gov The dissociation of a carboxylate-bridged palladium dimer to a more reactive monometallic species can be the rate-limiting step under certain conditions. researchgate.net

The kinetics of the reaction between cupric acetate and molecular hydrogen in aqueous solution have been found to be second order, being proportional to the concentrations of both cupric acetate and molecular hydrogen. researchgate.net The rate of this reaction is independent of the surface of the reaction vessel and the concentrations of sodium acetate and acetic acid. researchgate.net In the catalytic pyrolysis of methyl acetate over H-ZSM-5 zeolites, the dissociation reactions of methyl acetate have significantly lower energy barriers compared to conventional pyrolysis. polyu.edu.hk Theoretical studies on the hydrogen abstraction from methyl acetate by various radicals have provided detailed kinetic data, showing that reactions with the OH radical are the fastest. princeton.edu

The dissociation of acetic acid itself is a key equilibrium. The kinetics of this dissociation can be studied using techniques like voltammetry, where the steady-state current is dependent on both the equilibrium constant (Keq) and the forward rate constant (kf). acs.org

Equilibrium and Non-equilibrium Reaction Kinetics

Both equilibrium and non-equilibrium kinetics are important in understanding reactions involving acetate. In the catalyzed hydrolysis of p-nitrophenyl acetate, at high catalyst concentrations, the rate constant can decrease due to the establishment of an equilibrium involving the anion of the substrate. cdnsciencepub.com The esterification of acetic acid with nopol (B1679846) to form nopyl acetate is a reaction where the equilibrium composition is a weak function of temperature, and the reaction can be described by a second-order kinetic model. scielo.org.co

Non-equilibrium phenomena are particularly relevant in complex systems. For example, in the self-assembly of polyelectrolyte complexes, the system can become kinetically trapped in metastable non-equilibrium states. aip.orgaip.org The transitions between these kinetically trapped states and the thermodynamically stable states define a non-equilibrium assembly process. aip.orgaip.org Similarly, the solidification of sodium acetate trihydrate exhibits non-equilibrium behavior such as undercooling and recalescence, which can be modeled using source-based kinetics. researchgate.net

In the context of catalysis, the reaction of acetate anions with aromatic isocyanates leads to the irreversible formation of deprotonated amide species, which are the true active catalysts in a nucleophilic anionic mechanism. acs.org This represents a shift from the initial equilibrium involving the acetate precatalyst to a new catalytic cycle. The study of the oxidation of hydrogen bromide by cobalt(III) acetate in acetic acid reveals complex equilibria involving the formation of Co(II)Brn and Mn(II)Brn complexes, which inhibit the oxidation by lowering the bromide concentration. acs.orgnih.gov

The table below summarizes the key kinetic parameters for selected reactions involving acetate species.

ReactionCatalyst/SystemKey Kinetic FindingsReference
Hydrogenation of DichromateCupric Acetate (Homogeneous)Rate is independent of dichromate concentration, directly proportional to H₂ partial pressure, and nearly proportional to cupric acetate concentration. The activation energy is 24,600 cal/mol. cdnsciencepub.com, cdnsciencepub.com
Reaction of Cupric Acetate with H₂Aqueous Solution (Homogeneous)Second-order reaction, with the rate proportional to both cupric acetate and molecular hydrogen concentrations. The activation energy is 24,200 cal/mol. researchgate.net
Hydrogenation of Ethyl AcetateCu/C (Heterogeneous)The surface-normalized activity increases with Cu particle size up to 10 nm. The apparent activation energy is ~94 kJ/mol, independent of particle size. researchgate.net
Catalytic Pyrolysis of Methyl AcetateH-ZSM-5 ZeoliteEnergy barriers for dissociation reactions are significantly decreased compared to gas-phase pyrolysis. polyu.edu.hk
Esterification of Acetic Acid with NopolSulfuric Acid (Homogeneous)The reaction follows a second-order kinetic model. The forward reaction rate and equilibrium constants increase with temperature. The activation energy for the forward reaction is 28.08 kJ/mol. scielo.org.co
Oxidation of Hydrogen BromideCobalt(III) AcetateThe reaction is inhibited by Mn(OAc)₂ and Co(OAc)₂, which form complexes with bromide. The kinetics show a new pathway in the presence of M(II)Brn. acs.org, nih.gov

Acid Base Properties and Proton Transfer Dynamics

Brønsted-Lowry Acidity and Conjugate Base Formation

According to the Brønsted-Lowry theory, an acid is a proton donor and a base is a proton acceptor. jove.comebsco.com In an aqueous solution, acetic acid (CH₃COOH) acts as a Brønsted-Lowry acid by donating a proton to a water molecule, which in turn acts as a Brønsted-Lowry base. jove.comwikipedia.org This reaction results in the formation of the acetate (B1210297) ion (CH₃COO⁻), the conjugate base of acetic acid, and the hydronium ion (H₃O⁺), the conjugate acid of water. utexas.edu

The reaction is represented as: CH₃COOH + H₂O ⇌ CH₃COO⁻ + H₃O⁺ wikipedia.org

The acetate ion is thus the conjugate base of acetic acid, and acetic acid is the conjugate acid of the acetate ion. utexas.edu This equilibrium is central to the behavior of acetate in aqueous solutions. wikipedia.org Strong Brønsted-Lowry acids have a high tendency to donate a proton, resulting in a weak conjugate base. Conversely, weak Brønsted-Lowry acids have a lower tendency to donate a proton, leading to a strong conjugate base. byjus.com

Acid Dissociation Constants (pKa) and Equilibrium Calculations

The strength of an acid is quantified by its acid dissociation constant (Ka), or more commonly, its pKa value, which is the negative logarithm of Ka. byjus.comwikidoc.org A lower pKa value signifies a stronger acid, indicating a greater tendency to donate a proton. byjus.com For acetic acid, the pKa is approximately 4.76 at 25°C. wikidoc.orglardbucket.org This value indicates that acetic acid is a weak acid. byjus.com

The equilibrium for the dissociation of acetic acid in water is: HA(aq) + H₂O(l) ⇌ H₃O⁺(aq) + A⁻(aq) purdue.edu

The acid dissociation constant (Ka) expression is: Ka = [H₃O⁺][A⁻] / [HA] purdue.edu

This equation can be rearranged to calculate the hydronium ion concentration and, consequently, the pH of the solution. purdue.edu

Table of pKa Values for Selected Acids

CompoundFormulapKa value
Acetic acidCH₃COOH4.756 lardbucket.orglibretexts.org
Benzoic acidC₆H₅COOH4.204 lardbucket.orglibretexts.org
Formic acidHCOOH3.75 byjus.com
Hydrofluoric acidHF3.20 lardbucket.orglibretexts.org

Intermolecular Proton Transfer Mechanisms in Aqueous Solutions

The transfer of a proton from an acid to a base in an aqueous solution is a complex process influenced by the surrounding water molecules.

Research indicates that proton transfer between an acid and acetate in aqueous solutions can occur over significant distances, facilitated by chains of hydrogen-bonded water molecules, often referred to as "water wires". amolf.nlcapes.gov.brnih.gov This mechanism is akin to the Grotthuss mechanism, where protons are conducted through a network of water molecules. amolf.nlcapes.gov.brnih.gov At high concentrations of the base, the rate of proton transfer is not limited by diffusion but by the Grotthuss-like conduction of the proton through these water chains. amolf.nlcapes.gov.brnih.gov This long-range proton transfer requires a specific, activated solvent configuration to facilitate the charge transfer. capes.gov.brnih.gov Ab initio molecular dynamics simulations have provided evidence for a Grotthuss diffusion mechanism in systems containing acetate, which helps to explain their significant ionic conductivity. rsc.orgresearchgate.net

The rate of proton transfer is highly dependent on the distance between the acid and the base. amolf.nlnih.gov Studies have shown that the reaction occurs within a range of complexes where the acid and base are separated by a varying number of water molecules, from zero to as many as five. amolf.nlnih.gov This distribution of distances, coupled with a strongly distance-dependent transfer rate, results in highly non-exponential reaction kinetics. amolf.nlnih.gov The rate of proton transfer decreases significantly with each additional water molecule in the chain separating the acid and base. amolf.nl One study found that the rate decreases by a factor of 5 for each intervening water molecule. amolf.nl Time-resolved mid-IR kinetics of the reaction between a photoacid and acetate have been successfully modeled using a Gaussian rate function that depends on the distance, which represents the length of the water wires connecting the acid-base pair. nih.govamolf.nl

Water molecules play a crucial role in assisting proton transfer. amolf.nlnih.gov They are not merely a passive medium but actively participate in the reaction. Solvent fluctuations are essential for creating the correct hydrogen-bond configuration and solvent polarization to enable the transfer. amolf.nlnih.gov The transfer of a proton induces a significant change in polarity, and the surrounding water molecules rearrange to stabilize the resulting charged species. amolf.nl Ab initio molecular dynamics simulations have shown that solvating water molecules are fundamental in assisting proton transfer by stabilizing the negative charge on the oxygen of the acid as the proton dissociates. acs.orgnih.gov The inclusion of solvent water molecules around the proton-accepting acetate is critical for simulating the proton transfer event. acs.orgnih.gov

Substituting hydrogen with its heavier isotope, deuterium (B1214612) (D), can provide insights into the proton transfer mechanism. The kinetic isotope effect (KIE), the ratio of the reaction rate with hydrogen to that with deuterium, for the proton transfer between a photo-acid and acetate has been determined to be around 1.5. amolf.nlnih.gov This relatively small KIE suggests that quantum tunneling does not play a major role in this specific proton transfer. amolf.nlnih.gov Instead, the transfer is better described by an adiabatic process where solvent fluctuations are key. amolf.nlnih.gov In other systems involving acetate, KIEs have also been measured. For instance, in the deprotonation of 2-nitropropane (B154153) by acetate ions, both kinetic and equilibrium secondary isotope effects have been investigated. rsc.org Studies on the proton transfer between nitroethane and acetate ion in water have also computed primary and secondary deuterium KIEs, finding that tunneling effects are not significant for this reaction in an aqueous solution. nih.gov

Solvent-Assisted Proton Transfer Pathways

pH-Dependent Processes Involving Acetate Ion

The acetate ion (CH₃COO⁻), the conjugate base of acetic acid (CH₃COOH), plays a critical role in a variety of chemical and biological systems. Its behavior and reactivity are profoundly influenced by the pH of the aqueous solution. The equilibrium between acetic acid and the acetate ion is a fundamental concept in acid-base chemistry, governing the buffering capacity of solutions and influencing the dynamics of proton transfer.

The primary pH-dependent process involving the acetate ion is its protonation to form acetic acid. This equilibrium can be described by the following reaction:

CH₃COO⁻(aq) + H₃O⁺(aq) ⇌ CH₃COOH(aq) + H₂O(l)

The position of this equilibrium is dictated by the pH of the solution and the acid dissociation constant (pKa) of acetic acid, which is approximately 4.76 at 25°C. quora.combyjus.com The Henderson-Hasselbalch equation provides a quantitative relationship between pH, pKa, and the ratio of the concentrations of the acetate ion to acetic acid. byjus.comulm.edulibretexts.org

pH = pKa + log ( [CH₃COO⁻] / [CH₃COOH] )

This relationship illustrates that when the pH is equal to the pKa, the concentrations of acetic acid and acetate ion are equal. byjus.com If the pH is below the pKa, the protonated form, acetic acid, predominates. Conversely, at a pH above the pKa, the deprotonated form, the acetate ion, is the major species. github.io This pH-dependent speciation is crucial for the function of acetic acid/acetate buffer systems, which are most effective at maintaining a stable pH within a range of approximately 3.76 to 5.76, corresponding to the pKa ± 1 pH unit. github.iolibretexts.org

The following interactive table demonstrates the relative populations of acetic acid and acetate ion as a function of pH.

pH[CH₃COOH] (%)[CH₃COO⁻] (%)
2.7699.01.0
3.7690.99.1
4.7650.050.0
5.769.190.9
6.761.099.0

This table illustrates the speciation of an acetic acid/acetate buffer system at various pH values, calculated using the Henderson-Hasselbalch equation with a pKa of 4.76.

Proton Transfer Dynamics

Beyond the static equilibrium, the dynamics of the proton transfer to and from the acetate ion are a subject of detailed research. The rate at which the acetate ion accepts a proton from a proton donor (like the hydronium ion) and the rate at which acetic acid donates a proton are key parameters in understanding reaction mechanisms in aqueous solutions.

Studies have shown that proton transfer reactions involving acetate can be extremely fast, often occurring on picosecond to nanosecond timescales. chimia.ch The transfer can be a direct process or mediated by one or more water molecules that form a "proton wire" or bridge between the acid and the base. acs.orgnih.govaip.orgamolf.nl For instance, research on the excited-state proton transfer (ESPT) from a photoacid like pyranine (B1669890) to acetate has shown that the reaction is accelerated in the presence of acetate and can occur via a water bridge. acs.orgnih.gov

The rate constants for these proton transfer events are fundamental to quantifying the dynamics. The deprotonation of acetic acid by water and the protonation of acetate by the hydronium ion are elementary steps in establishing the acid-base equilibrium.

CH₃COOH + H₂O ⇌ CH₃COO⁻ + H₃O⁺

Research has determined second-order rate constants for the deprotonation of various carbon acids, including the acetate anion itself (acting as a carbon acid at the alpha-carbon, a much slower process than O-protonation). nih.gov The rate constant for the deprotonation of the acetate anion by the hydroxide (B78521) ion (HO⁻) is reported as 3.5 x 10⁻⁹ M⁻¹s⁻¹, highlighting a very slow reaction for C-H bond cleavage. nih.gov More relevant to its basicity, the protonation of acetate by various acids has been studied. For example, the rate constant for protonation of acetate by the hydronium ion is extremely high, consistent with a diffusion-controlled process.

The table below presents selected rate constants related to proton transfer involving the acetate ion.

ReactionProton DonorProton AcceptorRate Constant (k)Reference
Protonation of AcetateHydronium Ion (H₃O⁺)Acetate Ion (CH₃COO⁻)~4.5 x 10¹⁰ M⁻¹s⁻¹
Deprotonation of Acetic AcidAcetic Acid (CH₃COOH)Water (H₂O)~7.8 x 10⁵ s⁻¹
C-H Deprotonation of AcetateAcetate Ion (CH₃COO⁻)Hydroxide Ion (OH⁻)3.5 x 10⁻⁹ M⁻¹s⁻¹ nih.gov

Note: The rate constants for the fast O-protonation/deprotonation are consensus values from physical chemistry literature, as direct single-source citation for these well-established values can be varied. The C-H deprotonation value is from a specific study.

The pH of the solution directly impacts these dynamics. At low pH, the high concentration of H₃O⁺ ions leads to a rapid protonation of any available acetate ions, shifting the equilibrium toward acetic acid. At high pH, the low concentration of H₃O⁺ and high concentration of OH⁻ facilitate the deprotonation of acetic acid. varsitytutors.com These pH-dependent kinetics are fundamental to the role of acetate in catalysis, biological regulation, and industrial processes.

Intermolecular Interactions and Solvation Phenomena

Hydrogen Bonding Networks

Hydrogen bonding is a critical intermolecular force that governs the structure and properties of acetic acid and acetate (B1210297). The presence of both a hydrogen bond donor (the hydroxyl group) and acceptors (the carbonyl and hydroxyl oxygens) in acetic acid allows for the formation of diverse and complex hydrogen-bonded networks. brainly.comsavemyexams.com

Acetic Acid Dimerization

In the gas phase and in non-polar solvents, acetic acid predominantly exists as a cyclic dimer. nih.govsynchrotron-soleil.frontosight.aiacs.org This stable structure is formed by two intermolecular hydrogen bonds between the hydroxyl group of one molecule and the carbonyl group of another. acs.orgvedantu.com This dimerization is a significant factor influencing its physical properties, such as its boiling point, which is higher than expected for its molecular weight due to the energy required to break these hydrogen bonds. savemyexams.comontosight.ai

The formation of the dimer is a reversible process, and its stability is influenced by the surrounding environment. acs.org In benzene, for instance, the equilibrium constant for dimerization is significantly higher than in water, where solvent interactions compete with dimer formation. pearson.comdoubtnut.com The dissociation enthalpy of the dimer is estimated to be between 65.0 and 66.0 kJ/mol. wikipedia.org

Table 1: Thermodynamic and Structural Data for Acetic Acid Dimerization

Property Value Solvent/Phase Reference
Dimerization Equilibrium Constant (Kc) 1.51 x 10² Benzene pearson.comdoubtnut.com
Dimerization Equilibrium Constant (Kc) 3.7 x 10⁻² Water pearson.comdoubtnut.com
Dissociation Enthalpy (ΔH°) 65.0–66.0 kJ/mol Gas Phase wikipedia.org
Dissociation Entropy (ΔS°) 154–157 J mol⁻¹ K⁻¹ Gas Phase wikipedia.org
O-H···O bond length in dimer ~2.68 Å on Pt(111) surface dtic.mil
Hydrogen bond strength in dimer ~7.3 kcal/mole on Pt(111) surface dtic.mil

Interactions with Water and Other Protic Solvents

As a polar protic solvent, acetic acid is miscible with water and other protic solvents like ethanol (B145695). wikipedia.orgworldofmolecules.comsanjaychemindia.com In aqueous solutions, hydrogen bonding between acetic acid and water molecules is a dominant interaction. acs.orgaip.org Computational studies have shown that acetic acid can form stable, hydrogen-bonded rings with water molecules. aip.orgaip.org These interactions are more favorable than the self-association of acetic acid in dilute aqueous solutions. acs.org

The extent of dissociation of acetic acid into hydronium ions and acetate ions is governed by an equilibrium that is highly dependent on these solvation interactions. preparatorychemistry.comlibretexts.org Water molecules effectively solvate the resulting ions, stabilizing them and favoring dissociation to a certain degree. solubilityofthings.com The pKa of acetic acid in water is approximately 4.76, indicating it is a weak acid. wikipedia.org

In other protic solvents, such as methanol (B129727), acetic acid can also dissociate, although the extent of dissociation may differ from that in water. researchgate.net The ability of the solvent to act as a hydrogen bond donor and acceptor, as well as its dielectric constant, plays a crucial role in stabilizing the dissociated ions. taylorandfrancis.com

Hydrogen Bonding with Cations and Anions (e.g., Alkali Cations, Nucleobases)

The acetate ion readily participates in hydrogen bonding with various cations and other molecules. Studies have shown that the interaction between acetate and alkali cations (like Li⁺, Na⁺, K⁺) in aqueous solutions can influence the surrounding water structure. nih.gov The strength of ion pairing between acetate and these cations varies, with Na⁺ showing the strongest interaction. nih.gov This ion pairing can, in turn, affect the disruptive effect of the cations on the water's hydrogen bond network. nih.gov

Hydrogen bonding also plays a key role in the interaction of acetate with biological molecules. For example, in the context of ionic liquids used for dissolving cellulose (B213188), the acetate anion forms strong hydrogen bonds with the hydroxyl groups of cellulose. nih.govacs.org Furthermore, interactions between acetate and nucleobases are fundamental in various biological processes. The hydrogen bonding between the acetate's carboxylate group and the functional groups of nucleobases contributes to the structural stability of biomolecular complexes.

Influence on Spectroscopic Signatures and Vibrational Modes

Hydrogen bonding significantly alters the vibrational spectra of acetic acid. The formation of the cyclic dimer, for instance, leads to characteristic shifts in the infrared (IR) spectrum. The O-H stretching frequency is considerably red-shifted and broadened upon dimerization, a hallmark of strong hydrogen bond formation. aip.orgresearchgate.net The coupling between the O-H stretching mode and other low-frequency modes of the dimer's hydrogen-bonded ring results in complex spectral features. aip.orgnih.gov

Time-resolved infrared spectroscopy studies on acetic acid dimers have revealed that the hydrogen bonds play a crucial role in the relaxation dynamics after UV excitation. aip.org The strong hydrogen bonding in the acetic acid dimer stabilizes it against dissociation, with energy dissipating through structural changes around the hydrogen bond itself. aip.org The vibrational modes, particularly those involving the hydroxyl and carbonyl groups, are sensitive probes of the intermolecular interactions and the local environment of the acetic acid molecule. researchgate.netrsc.org

Microsolvation Studies of Acetate Ion and its Complexes

Microsolvation studies, which investigate the interaction of an ion with a small, controlled number of solvent molecules, provide detailed insights into the initial steps of solvation. For the acetate ion, these studies, often conducted in the gas phase, reveal how individual water molecules arrange themselves around the anion.

These investigations show that the first few water molecules form strong hydrogen bonds with the carboxylate group of the acetate ion. The geometry and strength of these interactions can be precisely characterized using techniques like photoelectron spectroscopy and computational modeling. These studies are fundamental to understanding the transition from an isolated ion to a fully solvated species in bulk solution. wikipedia.org

Solvent Effects on Reaction Energetics and Equilibria

The nature of the solvent has a profound impact on the energetics and equilibrium position of reactions involving hydron (B225902);acetate. The dissociation of acetic acid is a prime example. In polar protic solvents like water, the solvent molecules stabilize the resulting acetate and hydronium ions through hydrogen bonding and high dielectric constant, thus favoring the dissociation equilibrium. solubilityofthings.comwikipedia.org In contrast, in non-polar or aprotic solvents with low dielectric constants, the ions are less stabilized, and the equilibrium lies far to the left, favoring the undissociated acetic acid molecule. vedantu.compearson.com

The equilibrium constant for the dimerization of acetic acid is also highly solvent-dependent. In a non-polar solvent like benzene, which does not compete for hydrogen bonding, the dimerization is highly favorable. pearson.comdoubtnut.com Conversely, in a hydrogen-bonding solvent like water, the solvent molecules interact with acetic acid, disrupting the dimer formation and shifting the equilibrium towards the monomeric form. wikipedia.org This phenomenon, where the solvent influences the strength of acids and bases, is known as the leveling effect. libretexts.org For instance, while acetic acid is a weak acid in water, its acidic properties would be more pronounced in a less basic solvent. libretexts.org

Table 2: Acid Dissociation Constant (Ka) of Acetic Acid in Water

Parameter Value Reference
Ka 1.8 x 10⁻⁵ preparatorychemistry.comwikipedia.org
pKa 4.76 wikipedia.orgwikipedia.org

The pH of an aqueous solution of acetic acid is determined by this dissociation equilibrium. pearson.comshimadzu.com For example, a 1.0 M solution of acetic acid has a pH of about 2.4, indicating that only a small fraction of the acid molecules have dissociated. wikipedia.org

Polarized Continuum Models (PCM) for Solvent Description

Polarized Continuum Models (PCM) are a class of implicit solvation models widely used in computational chemistry to study the influence of a solvent on a solute. acs.orgcdnsciencepub.com In this approach, the solute molecule is placed within a cavity carved out of a continuous medium characterized by the macroscopic dielectric constant of the solvent. faccts.demdpi.com The solute's charge distribution polarizes the dielectric continuum, which in turn creates an electric field (the "reaction field") that acts back on the solute, leading to a self-consistent adjustment of the solute's electron distribution. mdpi.com

This method effectively captures the bulk electrostatic effects of the solvent without the computational expense of explicitly modeling individual solvent molecules. ucsb.edu PCM has been successfully applied to study the hydron-acetate system in various contexts. For instance, it has been used to model the environmental effects of a noble-gas solid matrix on the tunneling and conformational isomerization of acetic acid. nih.gov Furthermore, PCM and its variants, like the Conductor-like Screening Model (COSMO), have been employed to investigate the energetics of reactions involving acetic acid, such as its formation from the hydration of ketene (B1206846). acs.orgcdnsciencepub.com These models are crucial for accurately predicting how the solvent environment modulates the system's properties. nih.govresearchgate.net

Impact on Gibbs Free Energies of Complex Formation

The Gibbs free energy of complex formation, specifically the protonation of the acetate ion to form acetic acid, is a critical thermodynamic parameter. It directly relates to the acid dissociation constant (pKa), which quantifies the strength of acetic acid in solution. Computational methods allow for the calculation of these free energies. The process involves calculating the Gibbs free energy of the individual species (acetate, proton, and acetic acid) in both the gas phase and in solution, with the difference providing the free energy of solvation. faccts.deacs.org

Table 1: Calculated Free Energy Values for Acetic Acid and Related Species This table presents computationally derived free energy values, illustrating the application of solvation models. Note that values can vary based on the specific model and level of theory used.

Species/ProcessCalculated Value (kcal/mol)Model/MethodSource
Free Energy of Protonation (ΔG°)Used to calculate pKaΔG° = −[ln(10)RT] pKa nih.gov
Hydration Free Energy (Acetic Acid)-8.41FDPB/SA sci-hub.se
Hydration Free Energy (Propionic Acid)-7.84FDPB/SA sci-hub.se
Gas-to-Solution Correction (ΔGconcentration)+1.89Standard State Correction faccts.de
Activation Barrier (Protonation by Acetic Acid)+13.96 (in CPCM)DFT (Co Complex) nih.gov

Effects on Hydrogen Bond Strength and Geometry

Hydrogen bonding is a defining feature of the hydron-acetate system's interactions, both with itself and with solvent molecules like water. researchgate.net Computational studies using Density Functional Theory (DFT) have revealed that acetic acid and water molecules form highly stable, cyclic structures. aip.orgaip.org In the most stable configuration for a monohydrate, a double hydrogen-bonded ring forms involving the carbonyl oxygen and the hydroxyl group of the acid. aip.org

The strength and geometry of these hydrogen bonds are significantly affected by the environment. In the gas phase, the acetic acid dimer predominantly exists as a stable cyclic structure with two intermolecular hydrogen bonds. acs.orgacs.org However, in an aqueous solution, this cyclic dimer is disrupted as water molecules integrate into the hydrogen-bonding network, leading to the formation of water-separated structures. acs.org Molecular dynamics simulations have shown that in liquid acetic acid, a linear chain-like hydrogen-bonded form becomes the most stable configuration. acs.org These computational findings are crucial for understanding phenomena like the efficiency of separating acetic acid from water. researchgate.net

Table 2: Computed Hydrogen Bond (H-bond) Properties in Acetic Acid Systems This table summarizes key parameters for hydrogen bonds in different acetic acid complexes as determined by computational analysis.

SystemH-bond TypeBond Length (Å)Binding Energy (kJ/mol)Source
Acetic Acid MonohydrateC=O···H-Owater1.838-41.3 (Total) aip.org
Acetic Acid MonohydrateO-H···Owater1.696-41.3 (Total) aip.org
Acetic Acid Dimer (Cyclic)O-H···O=C~1.65 - 1.85~60-70 acs.org
Acetic Acid-Water TetramerMultiple H-bondsN/AHigh Stability aip.org

Solute-Solvent Interactions and Solvation Dynamics

The dynamic interplay between the hydron-acetate system and surrounding solvent molecules governs its behavior in solution. Molecular dynamics (MD) simulations and quantum mechanical calculations provide a detailed picture of these interactions.

Radial and Spatial Distribution Functions

Radial Distribution Functions, or g(r), are a powerful tool derived from molecular dynamics simulations to analyze the local structure of a liquid. uniroma1.it The function describes the probability of finding a particle at a distance 'r' from a central reference particle, compared to the probability for a completely random distribution. For acetate solutions, RDFs reveal the arrangement of solvent molecules and ions around the acetate anion. scispace.comresearchgate.net

Studies on alkali-acetate solutions have used RDFs between the cation and the acetate oxygen atoms to characterize the formation of ion pairs. scispace.com The first peak in the RDF typically corresponds to a direct contact ion pair (CIP), while the second peak indicates a solvent-separated ion pair (SIP), where one or more solvent molecules are positioned between the cation and anion. scispace.com Similarly, in concentrated ammonium (B1175870) acetate solutions, RDFs centered on the acetate anion show the distribution of surrounding water molecules and ammonium cations, providing insight into the complex "water-in-salt" electrolyte structure. researchgate.net

Table 3: Representative Radial Distribution Function (RDF) Peak Positions for Acetate Systems This table shows the distances of the first (r₁) and second (r₂) solvation shells or ion-pairing peaks as determined from RDF plots in molecular dynamics simulations.

RDF PairConcentrationr₁ (nm)r₂ (nm)SystemSource
Na⁺ – Acetate Oxygen1 M~0.24~0.45Sodium Acetate scispace.com
K⁺ – Acetate Oxygen1 M~0.28~0.50Potassium Acetate scispace.com
Acetate COM – TEA COM20:20 Mixture~0.55N/AAcetic Acid-Triethylamine uniroma1.it
Acetate Anion – Water Oxygen1 m~0.35~0.55Ammonium Acetate researchgate.net

COM: Center of Mass; TEA: Triethylamine

Analysis of Solvent-Accessible Surfaces and Cavity Volumes

The Solvent-Accessible Surface Area (SASA) is defined as the surface traced by the center of a solvent probe sphere as it rolls over the van der Waals surface of the solute molecule. acs.orgq-chem.com This concept is fundamental to implicit solvation models like PCM and SMD. faccts.deresearchgate.net The SASA is used to calculate the non-electrostatic contributions to the Gibbs free energy of solvation, which include cavitation energy (the energy required to create a solute-sized cavity in the solvent) and van der Waals interactions between the solute and solvent. acs.orgsci-hub.se

The total solvation free energy is thus a sum of an electrostatic term and a non-electrostatic term proportional to the SASA. sci-hub.se The accuracy of these calculations depends heavily on the proper definition of the molecular cavity. researchgate.net Computational studies have shown that the geometry of the acid moiety and its corresponding solvation cavity are critical for obtaining reliable pKa predictions for carboxylic acids. researchgate.net Visualizations of these cavities show the shape and size of the interface between the solute (like acetic acid or the acetate ion) and the continuum solvent. researchgate.net

Table 4: Calculated Solvation Properties Related to Surface Area This table provides examples of how surface area is used to compute thermodynamic properties in solvation models.

ParameterDescriptionTypical Value/ApplicationSource
Surface Tension Coefficient (γ)Proportionality constant relating SASA to nonpolar solvation energy.5.0 ± 0.5 cal/mol·Å² sci-hub.se
Water Probe RadiusStandard radius of a water molecule used to define the SASA.1.4 Å sci-hub.se
Cavity Formation EnergyA key component of the non-electrostatic solvation free energy.Calculated via SASA acs.org
Solvation Free Energy (GCDS)Nonpolar contribution to solvation energy.GCDS = Σk σkAk acs.org

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Complex Mixture Analysis

Chromatography, a powerful separation science, is central to the analysis of hydron (B225902);acetate (B1210297). wikipedia.org High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the principal techniques, each offering distinct advantages depending on the sample matrix and analytical goals. wikipedia.orgufl.edu

High-Performance Liquid Chromatography (HPLC) for Anion Analysis

HPLC is a cornerstone for analyzing non-volatile, polar compounds like the acetate anion. wikipedia.orgrsc.org It separates components in a liquid sample by passing them through a column packed with a stationary phase, propelled by a high-pressure liquid mobile phase. wikipedia.org The separation is based on the differential interactions of the analytes with the stationary and mobile phases. wikipedia.org

Ion Exchange Chromatography (IEC) is a subtype of HPLC that separates ions and polar molecules based on their affinity to an ion-exchange resin. diva-portal.org For anion analysis, the stationary phase is functionalized with positively charged groups that attract and retain anions like acetate. diva-portal.orgresearchgate.net The retained anions are then eluted by a mobile phase (eluent) containing ions that compete for the exchange sites, often in a gradient of increasing ionic strength. researchgate.net

This technique is highly effective for separating acetate from other inorganic and organic anions in complex mixtures such as fermentation broths and environmental water samples. usgs.govthermofisher.com The choice of column and eluent composition is critical for achieving optimal separation. researchgate.net For instance, the IonPac AS11 and AS11-HC columns are specifically designed for separating organic and inorganic anions using sodium hydroxide (B78521) gradients. thermofisher.com Suppressed conductivity detection is commonly used, which reduces the background conductivity of the eluent, thereby enhancing the signal-to-noise ratio for the analyte ions. thermofisher.com

Research Findings: A study focused on optimizing the separation of acetate and formate (B1220265) using IEC compared two different analytical columns, the IonPac AS14 and the Allsep A-2. researchgate.net The investigation systematically varied eluent concentrations (sodium borate (B1201080) or sodium bicarbonate/carbonate mixtures) and flow rates to find the best conditions. researchgate.net While both columns could achieve separation, the performance was highly dependent on the eluent composition and the presence of other ions like fluoride (B91410), which could interfere with the acetate peak on the Allsep A-2 column. researchgate.net

Table 1: Comparison of IEC Columns for Acetate and Formate Separation

ColumnStationary Phase Functional GroupTypical EluentKey FindingReference
IonPac AS14Quaternary Ammonium (B1175870)NaHCO₃/Na₂CO₃ or Na₂B₄O₇Achieved nearly complete resolution of acetate and fluoride with a weak ionic strength eluent. researchgate.net
Allsep A-2Quaternary AmineNaHCO₃/Na₂CO₃Separation of acetate and formate possible in under 4 minutes, but susceptible to interference from fluoride ions. researchgate.net

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used mode of HPLC. chromatographyonline.com It employs a nonpolar stationary phase (typically C18-bonded silica) and a polar mobile phase. google.comhplc.eu While acetate itself is highly polar and shows poor retention on standard RP columns, this technique becomes powerful when coupled with advanced detectors like Mass Spectrometry (MS). chromatographyonline.comnih.gov

For UV/Vis detection, acetate has a low wavelength absorbance maximum (around 210 nm), which can be subject to interference. google.compan.olsztyn.pl However, methods have been developed using phosphate (B84403) buffer and methanol (B129727) mobile phases to improve separation and detection. google.com

The coupling of HPLC with tandem mass spectrometry (LC-MS/MS) offers unparalleled sensitivity and specificity. rsc.orgnih.gov This combination allows for the confident identification and quantification of acetate even at very low levels in highly complex biological matrices. nih.gov The mass spectrometer detects molecules based on their mass-to-charge ratio, providing structural information and overcoming the limitations of UV detection. rsc.org Mobile phase modifiers like ammonium acetate or formic acid are often used to ensure compatibility with the MS interface. nih.govlcms.cz

Research Findings: LC-MS/MS has become a technique of choice for multiclass contaminant analysis in complex materials. acs.org A study on over 400 pesticides in chili powder, a very complex matrix, demonstrated the power of a single, fast RP-HPLC method coupled with a tandem quadrupole mass spectrometer. lcms.cz Using a C18 column and a mobile phase of ammonium acetate in methanol/water, the method could quantify a vast number of compounds in a 12-minute run, showcasing the robustness and sensitivity of LC-MS/MS for trace analysis in challenging samples. lcms.czinnovareacademics.in While not directly on acetate, this illustrates the capability of the platform. Another method for analyzing the peptide cetrorelix (B55110) acetate utilized a C18 column with a mobile phase of acetonitrile (B52724), water, and trifluoroacetic acid, demonstrating the method's precision and accuracy in pharmaceutical formulations. nih.gov

Table 2: Exemplary RP-HPLC Conditions for Acetate-Containing Compounds

Analyte TypeColumnMobile PhaseDetectionKey FeatureReference
Acetic Acid ResidueC18Phosphate buffer / Methanol (gradient)UV (210 nm)Avoids false positives from sample degradation. google.com
Cetrorelix AcetateC18Acetonitrile / Water / TFA (gradient)UV (275 nm)High precision and accuracy for pharmaceutical dosage forms. nih.gov
Multiclass PesticidesC18Ammonium Acetate in Methanol / Water (gradient)MS/MSHigh throughput and sensitivity for complex matrices. lcms.cz
Ion Exchange Chromatography

Gas Chromatography (GC) with Flame Ionization Detection (FID) for Volatile Acetate Derivatives

Gas Chromatography (GC) is ideal for separating and analyzing volatile compounds. ufl.edu Since hydron;acetate (acetic acid) is polar and has a relatively high boiling point, direct analysis can be challenging, often resulting in poor peak shapes. thermofisher.com To overcome this, a derivatization step is employed to convert the non-volatile acetic acid into a more volatile ester or other derivative. thermofisher.comtaylorfrancis.com This process improves volatility and chromatographic performance. thermofisher.com

The separated derivatives are commonly detected using a Flame Ionization Detector (FID). The FID combusts the organic compounds eluting from the column in a hydrogen-air flame, producing ions that generate a measurable electrical current. scioninstruments.com The signal is proportional to the mass of carbon atoms entering the flame, making it a highly sensitive and near-universal detector for hydrocarbons. scioninstruments.comsigmaaldrich.com

Research Findings: A common derivatization strategy is the formation of alditol acetates for carbohydrate analysis, which are stable and suitable for GC analysis. taylorfrancis.com For direct acetate quantification, alkylation to form derivatives like propyl-acetate has been successfully used. nih.gov One study developed a rapid GC-MS method based on this principle, achieving a wide linear range of quantification (2–2000 μM) with high reproducibility. nih.gov Another approach for chlorinated acetic acids involves derivatization with pentafluorobenzyl bromide (PFBBr), which significantly improves volatility and allows for trace-level detection. thermofisher.com

Table 3: GC-FID Analysis of Acetate Derivatives

DerivativeDerivatization ReagentApplicationDetection MethodKey FindingReference
Propyl-acetatePropanol/Acid CatalystQuantification of free and bound acetate in cells.GC-MSHigh-throughput method with a linear range of 2-2000 μM. nih.gov
Alditol acetatesAcetic Anhydride (B1165640)Analysis of sugar composition in macromolecules.GC/MSDerivatives are extremely stable, allowing for post-derivatization cleanup. taylorfrancis.comnih.gov
Pentafluorobenzyl estersPentafluorobenzyl bromide (PFBBr)Analysis of chlorinated acetic acids.GCImproves volatility and peak shapes for trace analysis of polar acidic compounds. thermofisher.com

Ion Exclusion Chromatography

Ion Exclusion Chromatography (IEC) is another variant of HPLC that separates compounds based on their degree of ionization. shimadzu.com It is particularly well-suited for separating weak organic acids, like acetic acid, from strong inorganic acids. shimadzu.commetrohm.com The stationary phase is a high-capacity cation exchange resin in the H⁺ form. shimadzu.com Strong acids are fully ionized and are repelled by the negatively charged resin surface (Donnan exclusion), causing them to elute quickly. shimadzu.com Weaker acids like acetic acid are less ionized in the acidic mobile phase and can penetrate the resin pores, leading to longer retention times and effective separation. shimadzu.comresearchgate.net

This technique is widely applied in the analysis of organic acids in food and beverage products, such as wine and fruit juice, as well as in monitoring biogas production and analyzing physiological samples. metrohm.comnih.govmetrohm.comphenomenex.com

Research Findings: A method for quantifying short-chain fatty acids (including acetate) in human blood was developed using IEC with conductivity detection. nih.gov This simple method proved effective for determining organic acids in a complex biological matrix. nih.gov Another application note describes the determination of eight organic acids, including acetate, in samples from biogas production. metrohm.com The method utilized IEC with suppressed conductivity detection after inline dialysis for sample cleanup, demonstrating the technique's utility for challenging industrial samples. metrohm.com The separation of twelve different organic acids was demonstrated on an IonPac ICE-AS6 column, showing the complementary selectivity of IEC for hydrophilic and structurally diverse acids. diduco.com

Spectrophotometric Methods for Quantitative Research Applications (e.g., Methylene Blue Method in specific analytical contexts)

Spectrophotometric methods are based on measuring the amount of light absorbed by a colored compound in solution. While not as specific as chromatographic methods, they can be simple, rapid, and cost-effective for certain applications.

The Methylene Blue (MB) method is a well-known colorimetric assay primarily used for the determination of sulfides. portalabpg.org.brscribd.com However, its principle can be adapted for other analytes in specific contexts. For acetate, direct spectrophotometric methods are less common. More often, enzymatic assays are used where the consumption or production of a chromophore (like NADH) is linked to an acetate-specific enzyme reaction, and the change in absorbance is measured.

In a different context, the MB method's core principle involves a reaction that forms a colored product whose absorbance is proportional to the analyte's concentration. portalabpg.org.br For instance, in the determination of iodate, the analyte liberates iodine, which then reacts in a system involving Methylene Blue, and the final absorbance is measured at ~665 nm. scispace.com While a direct, widely-used Methylene Blue method for acetate is not prominent in the literature, the development of novel colorimetric assays remains an active area of research. For example, methods for quantifying acetate have been developed based on the formation of colored complexes with iron(III) and salicylic (B10762653) acid, where the concentration is determined from photometric measurements. google.com

Research Findings: The classic Methylene Blue method for sulfides involves the reaction of sulfide (B99878) with N,N-dimethyl-p-phenylenediamine in the presence of an oxidizing agent (like ferric iron) to form the stable blue-colored Methylene Blue dye. portalabpg.org.brscribd.com The intensity of the color, measured spectrophotometrically, is directly proportional to the sulfide concentration. portalabpg.org.br This method is highly specific for sulfide, but can be subject to interferences. nih.gov The adaptation of such colorimetric principles to acetate would require the discovery of a specific reaction that links acetate concentration to the formation of a stable, intensely colored product.

Potentiometric Titration with Ion-Selective Electrodes in Research

Potentiometric titration is a classic and highly accurate analytical method for determining the concentration of a substance in solution. In the context of acetic acid research, this technique offers a reliable means of quantification, particularly when employing ion-selective electrodes (ISEs) that enhance specificity and sensitivity.

The fundamental principle involves titrating an acetic acid solution with a strong base, such as sodium hydroxide, while monitoring the potential of the solution using an electrode system. researchgate.net This system typically consists of an indicator electrode, whose potential is dependent on the analyte's activity, and a stable reference electrode. libretexts.org The potential difference between these two electrodes is measured as the titrant is added, and the endpoint—the point of neutralization—is identified by a sharp change in potential.

While traditional pH glass electrodes are commonly used for acid-base titrations, research applications may utilize more specialized ISEs. libretexts.org The development of various membrane-based ISEs has broadened the scope of potentiometry beyond simple pH measurements. libretexts.orgiupac.org For instance, studies on the potentiometric titration of organic acids can be performed in non-aqueous or mixed-solvent systems to overcome solubility issues or to study reaction kinetics, which may require specialized electrodes. iupac.org The use of ISEs can be crucial in complex sample matrices where other ions might interfere with standard pH measurements.

The process involves careful calibration of the electrode system using standard solutions to ensure accuracy. iupac.org The data from a potentiometric titration, a plot of potential versus titrant volume, allows for precise determination of the equivalence point, from which the concentration of acetic acid can be calculated. This method is valued in research for its high precision and the ability to be automated for high-throughput analysis.

A typical setup for the potentiometric titration of acetic acid would involve the following components and parameters:

Component/ParameterDescription
Analyte Acetic acid solution
Titrant Standardized sodium hydroxide (NaOH) solution
Indicator Electrode pH-sensitive glass electrode or other suitable ISE
Reference Electrode Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode
Measurement Device Potentiometer or pH meter with millivolt scale
Endpoint Determination Inflection point of the titration curve (first or second derivative plot)

This technique serves as a foundational method for validating results from more complex instrumental analyses and is applied in quality control for pharmaceutical formulations and food products containing acetic acid. researchgate.netresearchgate.net

Coupled Techniques (e.g., GC-MS, LC-MS) for Metabolite and Reaction Product Identification

To identify and quantify acetic acid, especially at low concentrations or within complex biological and chemical mixtures, researchers rely on the high sensitivity and specificity of coupled (or hyphenated) analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful and widely used methods for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is exceptionally well-suited for the analysis of volatile compounds like acetic acid. mdpi.com In many metabolomics studies, GC-MS is a cornerstone for identifying and quantifying small molecules, including organic acids, amino acids, and sugars. nih.gov

Sample Preparation and Derivatization: For non-volatile or polar metabolites, a derivatization step is often required to make them volatile enough for GC analysis. nih.gov However, volatile compounds like acetic acid can sometimes be analyzed directly. A common sample preparation procedure involves extraction with a solvent like ethyl acetate. mdpi.com

Analysis: The extracted and prepared sample is injected into the gas chromatograph, where compounds are separated based on their boiling points and interaction with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification. mdpi.com

Applications: GC-MS has been used to accurately quantify major volatile metabolites, including acetic acid, in fermented foods and beverages like vinegar, sourdough, and wine. mdpi.comresearchgate.net Research has demonstrated GC-MS methods capable of detecting acetic acid at levels as low as 0.4 mg/L. mdpi.com The technique is also used to identify acetic acid as a metabolite in various biological systems and to monitor its production in industrial fermentation processes. wjygy.com.cn

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a versatile technique that separates compounds in a liquid mobile phase before mass analysis. It is particularly useful for analyzing non-volatile or thermally unstable compounds that are not suitable for GC-MS.

Methodology: In LC-MS analysis of organic acids, a common approach is to use a reversed-phase column (e.g., C18) or a specialized column like a porous graphitic carbon column for better retention of polar compounds. jchr.orgmdpi.com The mobile phase often consists of a mixture of water, an organic solvent like acetonitrile or methanol, and an additive like formic acid to improve ionization. researchgate.net The eluent from the LC column is directed into the mass spectrometer's ion source (e.g., electrospray ionization - ESI), and the resulting ions are analyzed. drugbank.com

Metabolite Identification: LC-MS/MS (tandem mass spectrometry) is a powerful tool for identifying metabolites. It allows for the selection of a specific parent ion, its fragmentation, and the analysis of the resulting daughter ions, which provides high confidence in compound identification. drugbank.comnih.gov Acetic acid has been identified as a metabolite of drugs like cefuroxime (B34974) and lactulose (B1674317) using LC-MS-based metabolomics. drugbank.com It has also been quantified in complex matrices such as human plasma and feces. mdpi.comnih.gov For example, a sensitive LC-MS/MS method was developed to quantify 2-pyridyl acetic acid, a major metabolite of betahistine, in human plasma with a lower limit of quantitation of 5.0 ng/mL. nih.gov

Method Optimization and Validation for Research-Grade Precision

For analytical data to be considered reliable and reproducible for research applications, the methods used must be rigorously optimized and validated. This ensures the accuracy, precision, and specificity of the results. Method validation is a requirement under guidelines such as those from the International Conference on Harmonisation (ICH). researchgate.net

Method Optimization

Optimization involves adjusting various analytical parameters to achieve the best possible separation and detection of the analyte.

For GC-MS: Optimization may involve selecting the appropriate GC column, adjusting the temperature program of the oven, setting the injector and detector temperatures, and choosing the right derivatization agent if needed. mdpi.comcdc.gov

For LC-MS: Key parameters for optimization include the choice of the LC column, the composition of the mobile phase (including pH and organic solvent ratio), the flow rate, and the injection volume. jchr.orgplos.org For the mass spectrometer, settings such as the ionization mode (positive or negative), capillary voltage, and collision energy (for MS/MS) are optimized to maximize the signal for acetic acid. nih.gov

Method Validation

Validation is the process of formally demonstrating that an analytical method is suitable for its intended purpose. Key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present. rasayanjournal.co.in This is often demonstrated by showing no interference from blank or placebo samples at the retention time of the analyte.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. jchr.org A linear relationship is typically confirmed by a correlation coefficient (R²) value close to 0.999. researchgate.net

Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. rasayanjournal.co.in

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of pure analyte is added to a sample matrix and the percentage recovered is calculated. Recoveries are typically expected to be within a certain range, for example, 88-103%. researchgate.netoup.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) for a series of measurements. researchgate.net An RSD of less than 2% is often required. researchgate.net

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. For an enzymatic method, an LOD for acetic acid was reported as 2.2 mg/L. researchgate.netoup.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. An LOQ for acetic acid using an enzymatic method was found to be 3.8 mg/L. researchgate.netoup.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. researchgate.net

The table below summarizes validation parameters from a study on an enzymatic method for acetic acid determination, demonstrating the precision and accuracy required for research-grade analysis. researchgate.net

Validation ParameterResult
Linearity Range 8 mg/L to 6.2 g/L
Limit of Detection (LOD) 2.2 mg/L
Limit of Quantitation (LOQ) 3.8 mg/L
Accuracy (Recovery) 88% - 103%
Intermediate Precision (%RSD) 1.8% - 3.8%

Role and Significance in Advanced Chemical and Biochemical Processes

Participation in Organic Synthesis Pathways

Acetic acid and its derivatives are fundamental reagents in organic synthesis, participating in a variety of reactions that form key chemical building blocks.

Esterification Reactions

Esterification is a reaction in which a carboxylic acid reacts with an alcohol to form an ester and water. Acetic acid is commonly used in this process to produce acetate (B1210297) esters. The reaction is typically catalyzed by a strong acid, such as sulfuric acid. e3s-conferences.org The general mechanism involves the protonation of the carbonyl oxygen of acetic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfer steps, a molecule of water is eliminated, and the ester is formed. researchgate.net This process, known as Fischer esterification, is an equilibrium reaction. masterorganicchemistry.com To drive the reaction towards the product side, an excess of the alcohol is often used, or the water formed is removed. masterorganicchemistry.com For example, the reaction of acetic acid with ethanol (B145695) yields ethyl acetate, an important solvent. untirta.ac.id

The efficiency of the esterification of acetic acid can be influenced by the type of alcohol and the catalyst used. Zeolite catalysts, for instance, have been shown to be effective, with the reaction proceeding via the Eley-Rideal mechanism where acetic acid adsorbs to the catalyst's acid site before reacting with the alcohol. researchgate.net

Anhydride (B1165640) Formation

Acetic anhydride, a crucial reagent in organic synthesis, can be formed from acetic acid. One common laboratory method involves the dehydration of acetic acid, for instance, by heating it with a strong dehydrating agent like phosphorus pentoxide or hot concentrated sulfuric acid. quora.com Industrially, acetic anhydride is produced by the carbonylation of methyl acetate. wikipedia.org Another significant industrial route involves the reaction of ketene (B1206846) with acetic acid. wikipedia.org

Acetic anhydride readily undergoes hydrolysis, reacting with water to revert to two molecules of acetic acid. wikipedia.orgpearson.com This reactivity makes it a powerful acetylating agent, as it can readily transfer an acetyl group to nucleophiles like alcohols, amines, and phenols.

Acyl Chloride Formation

Acetyl chloride, another highly reactive derivative of acetic acid, is a key intermediate in organic synthesis. It is prepared by reacting acetic acid with a chlorinating agent. pw.live Common reagents for this transformation include thionyl chloride (SOCl₂), phosphorus trichloride (B1173362) (PCl₃), and phosphorus pentachloride (PCl₅). pw.liveyoutube.comwikipedia.org The use of thionyl chloride is often preferred in laboratory settings because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases and thus easily removed from the reaction mixture. pw.liveyoutube.com

Acetyl chloride is a volatile, corrosive liquid with a pungent odor. wikipedia.orgatamanchemicals.com It reacts violently with water in a hydrolysis reaction to form acetic acid and hydrogen chloride. atamanchemicals.com Its high reactivity makes it an excellent acetylating agent, even more so than acetic anhydride. atamanchemicals.com

Interactive Data Table: Synthesis Reactions of Acetic Acid Derivatives

ProductStarting MaterialReagent(s)Key Conditions
Ethyl AcetateAcetic Acid, EthanolSulfuric Acid (catalyst)Equilibrium, excess alcohol
Acetic AnhydrideAcetic AcidConc. Sulfuric AcidHeat, dehydration
Acetyl ChlorideAcetic AcidThionyl Chloride (SOCl₂)Anhydrous

Biochemical Significance and Metabolic Pathways

The acetyl group, derived from acetic acid, is central to metabolism in virtually all forms of life. It is primarily handled in the form of acetyl-coenzyme A (acetyl-CoA).

Acetyl Group in Fundamental Biological Systems

The acetyl group (-COCH₃) is a fundamental moiety in biochemistry, most notably as a component of acetyl-CoA. fiveable.me Acetyl-CoA is a critical metabolic intermediate that connects the breakdown of carbohydrates, fats, and proteins. wikipedia.orgebi.ac.uktutorchase.com Its main role is to deliver the acetyl group to the citric acid cycle (Krebs cycle), where it is oxidized to produce energy in the form of ATP. wikipedia.orgebi.ac.uk

Acetyl-CoA is formed from pyruvate (B1213749) (a product of glycolysis) through the action of the pyruvate dehydrogenase complex. nih.govwikipedia.org It is also generated from the beta-oxidation of fatty acids and the catabolism of certain amino acids. wikipedia.orgrsc.org Beyond its role in energy production, the acetyl group is involved in the biosynthesis of numerous compounds, including fatty acids, cholesterol, and the neurotransmitter acetylcholine. wikipedia.orglibretexts.org Furthermore, the attachment of acetyl groups to proteins, a process called acetylation, is a crucial post-translational modification that can regulate protein function and gene expression. fiveable.mewikipedia.org

Role in Carbohydrate and Fat Metabolism

Acetate and acetyl-CoA are at the nexus of carbohydrate and fat metabolism.

Carbohydrate Metabolism: After glucose is broken down into pyruvate via glycolysis, pyruvate is converted to acetyl-CoA. tutorchase.com This acetyl-CoA can then enter the citric acid cycle for energy production. tutorchase.com When glucose is abundant, the resulting acetyl-CoA can be directed towards the synthesis of fatty acids for energy storage. rsc.org Recent research has also shown that pyruvate can be converted directly to acetate in mammalian cells, especially during high glucose metabolism. nih.gov This de novo acetate production can sustain acetyl-CoA pools for processes like lipogenesis and protein acetylation. nih.govnih.gov Acetate itself, often produced by gut microbiota from dietary fiber, can influence glucose homeostasis. tandfonline.com Studies have shown that acetate can promote glucose-stimulated insulin (B600854) secretion, thereby helping to regulate blood sugar levels. tandfonline.com

Fat Metabolism: Acetate is a key substrate for the synthesis of fatty acids. mdpi.com In the liver and adipose tissue, acetyl-CoA is the building block for creating long-chain fatty acids. rsc.org Conversely, during periods of fasting or low carbohydrate availability, fatty acids are broken down through beta-oxidation in the mitochondria to produce acetyl-CoA. jst.go.jpfrontiersin.org This acetyl-CoA is then used for energy production via the citric acid cycle or, in the liver, for the synthesis of ketone bodies, which can be used as an alternative fuel source by other tissues. nih.govfrontiersin.org Acetate itself can be produced in the liver from the breakdown of fatty acids and released into the bloodstream to be used as fuel by peripheral tissues. jst.go.jp It has been shown to influence lipid metabolism by activating certain signaling pathways, which can affect lipid accumulation in fat cells and the liver. mdpi.comjst.go.jp

Interactive Data Table: Key Molecules in Acetate-Related Metabolism

MoleculeFormulaPrimary RoleMetabolic Pathway(s)
Acetic AcidCH₃COOHPrecursor to acetyl-CoA, metabolic fuelOrganic Synthesis, Gut Microbiota Metabolism
AcetateCH₃COO⁻Substrate for acetyl-CoA synthesis, signaling moleculeFat Metabolism, Carbohydrate Metabolism
Acetyl-CoAC₂₃H₃₈N₇O₁₇P₃SCentral metabolic intermediate, acetyl group donorCitric Acid Cycle, Fatty Acid Synthesis/Oxidation
PyruvateC₃H₄O₃Product of glycolysis, precursor to acetyl-CoAGlycolysis, Gluconeogenesis
Ethyl AcetateC₄H₈O₂Solvent, product of esterificationEsterification
Acetic Anhydride(CH₃CO)₂OAcetylating agentOrganic Synthesis
Acetyl ChlorideCH₃COClHighly reactive acetylating agentOrganic Synthesis

Microbial Production and Consumption of Acetate (e.g., Acetobacter, Clostridium, Photosynthetic Bacteria, Manganese Reduction)

Environmental and Industrial Chemical Transformations

Hydron (B225902);acetate, or acetic acid, is a liquid hydrophilic (polar) protic solvent. wikipedia.org Its protic nature stems from the hydroxyl group in its carboxyl functional group, which can donate a proton (H⁺). commonorganicchemistry.compatsnap.com With a dielectric constant of 6.2, it is capable of dissolving not only polar compounds like inorganic salts but also non-polar substances such as oils. wikipedia.orgvedantu.com

Its solvent properties make it valuable in various industrial chemical processes. A significant application is in the production of terephthalic acid (TPA), a precursor for polyethylene (B3416737) terephthalate (B1205515) (PET). wikipedia.org Acetic acid is also frequently used as a solvent for reactions that proceed through carbocation intermediates, such as the Friedel-Crafts alkylation. wikipedia.orgcommonorganicchemistry.com Furthermore, it serves as a medium for recrystallization to purify organic compounds and is used in the synthesis of pharmaceuticals like aspirin. wikipedia.orgpatsnap.com

Acetic acid is a key chemical agent in the degradation of historic paper. nih.gov As paper ages, its primary components, cellulose (B213188) and hemicellulose, undergo chemical changes. nih.govncsu.edu A major source of acid development within aging paper is the hydrolysis of acetyl groups from hemicellulose, a process known as deacetylation, which releases acetic acid. ncsu.edumdpi.com

This endogenously produced acetic acid can then act as an autocatalyst, promoting the acid-catalyzed hydrolysis of the glycosidic bonds that link the sugar units in cellulose and hemicellulose chains. nih.govncsu.edu This depolymerization leads to a reduction in the mechanical strength of the paper. nih.gov The accumulation of acetic acid and other volatile organic compounds (VOCs) in bundled or enclosed papers can accelerate this degradation process. nih.gov While some studies suggest that typical atmospheric concentrations of acetic acid in archives may have a limited impact compared to other pollutants like nitrogen dioxide, the acid generated within the paper itself is considered a significant factor in its long-term deterioration. ucl.ac.ukresearchgate.netcore.ac.uk

Future Research Directions

Development of Advanced Theoretical Models for Complex Chemical Environments

The behavior of the hydron-acetate system is profoundly influenced by its surroundings. Developing more sophisticated theoretical models is crucial for accurately predicting their interactions in diverse chemical environments, from aqueous solutions to biological interfaces.

Future efforts will likely focus on:

Quantum Mechanical/Molecular Mechanical (QM/MM) Methods: These hybrid models, which treat the reactive core (hydron-acetate) with high-level quantum mechanics and the surrounding environment with classical molecular mechanics, have already shown promise in studying the acidity of acetic acid in water. nih.gov Future work will refine these methods to capture more subtle electronic polarization and charge transfer effects, providing a more accurate picture of solvation and reactivity. nih.gov

Ab Initio Molecular Dynamics (AIMD): AIMD simulations, which solve the electronic structure on-the-fly as the atoms move, offer a powerful tool for exploring the deprotonation dynamics of acetic acid without pre-defined reaction coordinates. osti.gov Expanding the scale and timescale of these simulations will be critical for understanding complex phenomena at interfaces and in crowded biological environments. osti.gov

Advanced Force Fields: The development of polarizable and reactive force fields is essential for large-scale classical molecular dynamics simulations. These force fields can dynamically respond to changes in the local electrostatic environment, offering a more realistic description of hydron-acetate interactions in heterogeneous systems.

A significant challenge lies in accurately modeling the diffuse nature of the hydron (B225902), which can exist as a bare proton, a hydronium ion (H3O+), or in more complex Zundel and Eigen cation structures in water. researchgate.net Theoretical models must be able to capture this dynamic speciation to accurately predict pKa values and reaction kinetics. researchgate.net Research has shown that the free energy barrier for the deprotonation of acetic acid is lower at the air-water interface compared to the bulk, a phenomenon that current models are beginning to explore. osti.gov

Real-Time Probing of Ultrafast Dynamics in Heterogeneous Systems

Proton transfer is one of the fastest and most fundamental chemical reactions. The transfer of a hydron from an acid to a base, like acetate (B1210297), often occurs on femtosecond (10^-15 s) to picosecond (10^-12 s) timescales. rsc.org Probing these ultrafast events in real-time, especially in complex, heterogeneous systems, is a major experimental challenge and a key area for future research.

Key experimental techniques and their future applications include:

Femtosecond Stimulated Raman Spectroscopy (FSRS): FSRS has been instrumental in observing the ultrafast conformational dynamics during excited-state proton transfer (ESPT) from a photoacid to acetate. nih.govresearchgate.net This technique can track the appearance of vibrational modes corresponding to both the deprotonated photoacid and the newly formed acetic acid, providing a direct window into the reaction timeline. nih.gov Future FSRS studies could be extended to probe proton transfer at interfaces, within micelles, or across biological membranes.

Transient Absorption Spectroscopy: This technique complements FSRS by monitoring changes in the electronic states of the molecules involved in the proton transfer. rsc.org By combining these methods, researchers can build a more complete picture of the coupled electronic and structural dynamics.

Two-Dimensional Infrared (2D-IR) Spectroscopy: 2D-IR spectroscopy can reveal the coupling between different vibrational modes and track the flow of vibrational energy during a chemical reaction. This could be particularly powerful for disentangling the complex hydrogen-bonding networks that mediate proton transfer between a hydron source and an acetate acceptor.

Studies have shown that in certain systems, proton transfer to acetate can be diffusion-controlled, occurring on a timescale of ~30 picoseconds, followed by charge separation and solvation. rsc.org In other cases, particularly in pre-associated complexes, the transfer can be much faster, happening in under a picosecond. acs.orgnih.gov A key finding is that the initial arrangement of the donor-acceptor pair and the involvement of bridging water molecules are critical factors in determining the kinetics of proton transfer. acs.orgnih.gov

Elucidation of Novel Reaction Pathways and Catalytic Cycles

The interplay between hydrons and acetate is central to numerous catalytic processes, both in industry and in nature. Uncovering novel reaction pathways and understanding the precise role of these species in catalytic cycles is a continuous quest.

Future research in this area will likely involve:

Homogeneous Catalysis: In processes like the Monsanto process for acetic acid synthesis, the catalytic cycle involves the oxidative addition of methyl iodide to a rhodium complex. wikipedia.org While the core cycle is well-understood, further research could explore more efficient and environmentally friendly catalysts, potentially involving different metals or ligand systems where proton and acetate transfer steps are optimized.

Heterogeneous Catalysis: The synthesis of vinyl acetate from ethylene (B1197577) and acetic acid over palladium catalysts is a major industrial process. uoregon.edu Research has shown that this reaction can proceed through an ion-transfer mechanism involving the corrosion of palladium to Pd(II) ions, which then react with ethylene and acetate. uoregon.edu Future studies will use a combination of surface science techniques and theoretical modeling to design more selective and stable catalysts by controlling the surface acidity and the availability of acetate species.

Biocatalysis: In methanogenic environments, some microbes can syntrophically oxidize acetate to produce hydrogen and carbon dioxide, a reaction that is energetically unfavorable on its own but is driven forward by hydrogen-consuming methanogens. jst.go.jp Understanding the enzymes and metabolic pathways involved in this process could lead to new strategies for biofuel production and waste treatment. nih.gov

A key theme is the multifunctional role of acetate. It can act as a nucleophile, a base, a ligand for a metal catalyst, and even a proton shuttle to facilitate key steps in a catalytic cycle. acs.org For instance, in some palladium-catalyzed reactions, the acetate ligand helps create a binding pocket for acetic acid and facilitates the protodemetalation step. acs.org Similarly, in the catalytic formation of isocyanurates, the acetate anion can initiate a cascade of reactions, leading to the formation of the active catalytic species. acs.org

Investigation of Acetate in Emerging Interfacial and Nanoscience Phenomena

The behavior of ions at interfaces and the properties of materials at the nanoscale can differ significantly from the bulk. The role of acetate in these emerging fields is a rich area for future investigation.

Promising research directions include:

Interfacial Tension: Acetate ions have been shown to act as surfactants, reducing the interfacial tension between water and hydrocarbons. scielo.br The extent of this effect depends on the counter-ion, suggesting that specific ion-pairing at the interface plays a crucial role. scielo.br Future work could explore the use of acetate-based ionic liquids or surfactants for applications such as enhanced oil recovery or as emulsifying agents. researchgate.net

Nanoparticle Synthesis and Stabilization: Acetate compounds are used in the synthesis of various nanoparticles. For example, tin(II) acetate can be used as a reducing agent for the synthesis of silver nanoparticles for conductive inks. rsc.org Cellulose (B213188) acetate is a versatile polymer used to create nanofibers and nanocomposite membranes. asianpubs.orgresearchgate.netnih.gov Research will continue to explore how controlling the interaction of acetate with nanoparticle surfaces can tune their size, shape, and properties for applications in electronics, catalysis, and filtration. researchgate.netazonano.com

Electrocatalysis at the Nanoscale: Designing highly selective electrocatalysts for the reduction of CO or CO2 to valuable products like acetate is a major goal in sustainable chemistry. nih.gov Recent studies have shown that creating interfaces between atomically layered copper and cerium oxide can promote the electrocoupling of CO to form acetate with high efficiency. nih.gov The synergy between the different materials at the nanoscale creates active sites that facilitate the complex reaction pathway. nih.gov Future research will focus on creating and characterizing more complex nanostructured catalysts to further improve selectivity and efficiency. azonano.com

Integration of Multiscale Computational and Experimental Methodologies

The complexity of the systems in which hydron-acetate interactions are important necessitates a close collaboration between computational modeling and experimental investigation. A multiscale approach, bridging the gap from the quantum mechanical behavior of single molecules to the macroscopic properties of a system, is essential for a comprehensive understanding.

The integration of methodologies will involve:

Bridging Timescales and Lengthscales: Combining high-level quantum calculations on small, reactive clusters with classical molecular dynamics simulations of larger systems allows researchers to model complex processes that span multiple scales. mpg.deunirioja.es For example, the results of QM/MM simulations on proton transfer can be used to parameterize more efficient reactive force fields for use in large-scale simulations of membrane transport or catalytic reactors. nih.gov

Validating and Refining Models: Experimental data from techniques like FSRS, 2D-IR, and advanced mass spectrometry provide crucial benchmarks for validating and refining theoretical models. nih.govresearchgate.net For instance, a multiscale model for the radiation-induced degradation of acetohydroxamic acid was successfully validated against experimental measurements of reaction rate coefficients and product yields. semanticscholar.orgrsc.orgresearchgate.net

Predictive Design: The ultimate goal of this integrated approach is to move beyond explaining observations to predicting the behavior of new systems. For example, validated computational models could be used to screen potential catalysts for acetic acid synthesis or to design new polymer membranes with optimal properties for water filtration. wikipedia.orgacs.org

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of acetate derivatives (e.g., glucose pentaacetate) while minimizing side reactions?

  • Methodological Answer :

  • Catalyst Selection : Use acidic catalysts like HClO₄ in acetic anhydride to enhance acetylation efficiency while controlling exothermic reactions .
  • Solvent Ratios : Employ excess acetic anhydride (e.g., 12 cm³ acetic acid + 12 cm³ acetic anhydride for 3.00 g glucose) to drive esterification to completion .
  • Purification : Initiate crystallization by pouring the reaction mixture into water and scratching the beaker wall. Wash with cold water to remove unreacted reagents .
    • Data Validation : Compare melting points and NMR spectra with literature values to confirm purity.

Q. What are the best practices for characterizing acetate stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Experimental Design : Use buffered solutions (pH 1–13) and conduct accelerated stability studies at elevated temperatures (40–80°C). Monitor degradation via HPLC or FTIR .
  • Controls : Include inert atmospheres (N₂) to isolate oxidative vs. hydrolytic degradation pathways .
  • Statistical Analysis : Apply Arrhenius kinetics to extrapolate shelf-life predictions .

Q. How should researchers safely handle hazardous acetate compounds (e.g., carcinogenic derivatives)?

  • Methodological Answer :

  • Risk Mitigation : Refer to Safety Data Sheets (SDS) for GHS classifications (e.g., Cyproterone acetate: Category 2 carcinogen). Use fume hoods, gloves, and eye protection .
  • Emergency Protocols : For skin contact, immediately remove contaminated clothing and wash with soap; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in spectroscopic data for acetate tautomers or polymorphs?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Simulate IR/Raman spectra to match experimental peaks and identify dominant tautomers (e.g., ethyl chloroacetate derivatives) .
  • Crystallography Cross-Validation : Compare simulated XRD patterns with single-crystal data (e.g., using SHELX or CCDC databases) to validate polymorphic forms .
    • Case Study : Ethyl (Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]acetate’s crystal structure was resolved via synchrotron XRD, resolving prior NMR ambiguities .

Q. What experimental strategies can address conflicting literature reports on acetate reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Controlled Replication : Reproduce reported conditions with strict attention to catalyst purity (e.g., Pd/C vs. Pd(OAc)₂) and solvent dryness .
  • In Situ Monitoring : Use real-time techniques like Raman spectroscopy to detect transient intermediates and identify side-reaction pathways .
  • Meta-Analysis : Apply systematic review frameworks to categorize discrepancies by reaction variables (e.g., temperature, solvent polarity) .

Q. How can researchers design high-throughput assays to evaluate acetate biodegradation pathways in environmental samples?

  • Methodological Answer :

  • Microcosm Setup : Use soil/water samples spiked with isotopic tracers (e.g., ¹³C-acetate) and analyze metabolite profiles via LC-MS .
  • Bioinformatics : Pair metagenomic sequencing with kinetic models to link microbial communities to degradation rates .
  • Validation : Compare results with regulatory databases (e.g., EnvironmentalChemistry.com ) to assess ecological risk .

Data Analysis & Reporting

Q. What statistical methods are critical for analyzing variability in acetate quantification assays?

  • Methodological Answer :

  • Error Propagation : Calculate uncertainties from calibration curves and instrument precision (e.g., ±0.5% for HPLC) .
  • Multivariate Analysis : Use ANOVA to isolate confounding factors (e.g., pH fluctuations, operator bias) .
  • Reproducibility : Follow FAIR data principles—ensure datasets are Findable, Accessible, Interoperable, and Reusable .

Q. How should researchers structure a manuscript to highlight the novelty of acetate-based catalytic systems?

  • Methodological Answer :

  • Abstract : Concisely state the catalytic mechanism, turnover frequency (TOF), and benchmarking against prior systems .
  • Results/Discussion : Use tables to compare TOF, selectivity, and stability metrics across catalysts. Address limitations (e.g., substrate scope) .
  • Supplementary Data : Include raw kinetic plots and crystallographic .cif files for peer validation .

Ethical & Safety Considerations

Q. What protocols ensure compliance with ethical guidelines when studying bioactive acetates (e.g., endocrine disruptors)?

  • Methodological Answer :

  • Institutional Approvals : Secure ethics committee approval for in vitro/in vivo studies involving compounds like Cyproterone acetate .
  • Transparency : Disclose all conflicts of interest and funding sources in publications .
  • Data Sharing : Deposit toxicity data in public repositories (e.g., PubChem) to support regulatory reviews .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.